Colletofragarone A2
Beschreibung
Eigenschaften
Molekularformel |
C22H26O6 |
|---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
(1R,12S,16S)-10-[(1E,3E,5E)-hepta-1,3,5-trienyl]-2,4-dihydroxy-6-methyl-7,11-dioxatricyclo[7.6.1.012,16]hexadeca-9,13-diene-8,15-dione |
InChI |
InChI=1S/C22H26O6/c1-3-4-5-6-7-8-17-21-20-18(28-17)10-9-15(24)19(20)16(25)12-14(23)11-13(2)27-22(21)26/h3-10,13-14,16,18-20,23,25H,11-12H2,1-2H3/b4-3+,6-5+,8-7+/t13?,14?,16?,18-,19-,20-/m0/s1 |
InChI-Schlüssel |
PSMAZPOSNHLCII-IFFOLWIDSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Fungal Origin and Bioactivity of Colletofragarone A2: A Technical Overview
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Colletofragarone A2 is a polyketide natural product that has garnered significant attention for its potent anti-cancer properties. This technical guide delves into the origin of this compound, detailing its discovery from a fungal source and outlining the experimental methodologies employed in its isolation and characterization. Furthermore, this document presents its mechanism of action, focusing on its role in the degradation of mutant p53, a key target in oncology research. Quantitative data on its bioactivity are summarized, and key signaling pathways and experimental workflows are visually represented to provide a comprehensive resource for the scientific community.
Introduction
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair.[1][2] Mutations in the TP53 gene are prevalent in over 50% of human cancers, often leading to the accumulation of dysfunctional mutant p53 proteins that not only lose their tumor-suppressive functions but can also gain new oncogenic activities.[1][3] Consequently, targeting mutant p53 has emerged as a promising strategy in cancer therapy.[3] Natural products remain a vital source of novel therapeutic agents, and in the search for compounds that can modulate mutant p53 levels, this compound has been identified as a lead candidate.[1][3]
Origin and Discovery
This compound was first identified as a germination self-inhibitor from the fungus Colletotrichum fragariae.[4] More recently, it was isolated from an endophytic fungus, Colletotrichum sp. strain 13S020, as part of a screening effort to identify natural products capable of reducing mutant p53 levels in cancer cells.[1][3][4] The fungal strain 13S020 was isolated from a leaf of an unidentified plant in Aso, Kumamoto Prefecture, Japan.[1]
The discovery was the result of a bioassay-guided fractionation of the fungal extract.[1][5] An extract from Colletotrichum sp. (13S020) demonstrated the ability to decrease cellular mutant p53 levels in a screening of 2,311 fungal samples.[1] Subsequent purification of the active components led to the isolation of this compound and three new analogues, colletoins A–C.[1]
Chemical Properties
This compound is classified as a polyketide and a member of the cyclohexenones.[6][7] Its chemical structure has been elucidated through spectroscopic analysis.[8]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Molecular Formula | C22H26O6[6] |
| IUPAC Name | (1R,12S,16S)-10-[(1E,3E,5E)-hepta-1,3,5-trienyl]-2,4-dihydroxy-6-methyl-7,11-dioxatricyclo[7.6.1.0¹²,¹⁶]hexadeca-9,13-diene-8,15-dione[6] |
| PubChem CID | 10715173[6] |
Biological Activity and Mechanism of Action
This compound exhibits potent cytotoxic activity against cancer cells, particularly those expressing structural mutant p53.[3][4][8] Its mechanism of action involves the induction of mutant p53 degradation through the proteasome pathway and the promotion of mutant p53 aggregation.[4][8] This activity is thought to be mediated by the inhibition of molecular chaperones, such as Hsp90, which are responsible for stabilizing mutant p53.[4][8]
Quantitative Bioactivity Data
The cytotoxic effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.
Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | p53 Status | IC50 (µM) |
| Saos-2 (p53R175H) | Structural Mutant | 0.35[4] |
| SK-BR-3 (p53R175H) | Structural Mutant | 0.18[4] |
| HuCCT1 (p53R175H) | Structural Mutant | 0.35[4] |
Experimental Protocols
Fungal Cultivation and Extraction
The producing organism, Colletotrichum sp. strain 13S020, was cultivated on a rice medium.[1][2] The culture was then extracted with n-butanol (n-BuOH).[1][2]
Isolation and Purification of this compound
The n-BuOH extract was subjected to a series of partitioning and chromatographic steps to isolate this compound.[1][2]
Workflow for Isolation of this compound
Cell Viability Assay
The cytotoxic activity of this compound was determined using a standard cell viability assay. Human cancer cell lines were treated with varying concentrations of the compound, and cell viability was measured after a defined incubation period.
Cycloheximide (B1669411) (CHX) Chase Assay
To investigate the effect of this compound on mutant p53 protein stability, a cycloheximide (CHX) chase assay was performed.[4] CHX inhibits protein synthesis, allowing for the observation of protein degradation over time. Cells were co-treated with CHX and this compound, and mutant p53 levels were monitored.[4]
Signaling Pathway
This compound's mechanism of action is centered on the destabilization of mutant p53. In cancer cells, mutant p53 is often stabilized by forming a complex with heat shock protein 90 (Hsp90).[4][8] This complex prevents the ubiquitination and subsequent degradation of mutant p53 by the proteasome.[4] this compound is suggested to inhibit the function of molecular chaperones like Hsp90, leading to the dissociation of the mutant p53-Hsp90 complex.[4][8] This leaves mutant p53 susceptible to ubiquitination and degradation by the proteasome, and also promotes its aggregation.[4][8]
Proposed Signaling Pathway of this compound
Conclusion
This compound, a secondary metabolite from the fungus Colletotrichum sp., demonstrates significant potential as an anti-cancer agent. Its ability to selectively target and promote the degradation of mutant p53 addresses a key vulnerability in a wide range of human cancers. The detailed understanding of its origin, bioactivity, and mechanism of action provides a solid foundation for further preclinical and clinical development. This technical guide serves as a comprehensive resource to aid researchers and drug development professionals in advancing the study of this compound as a novel therapeutic candidate.
References
- 1. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound Inhibits Cancer Cell Growth In Vivo and Leads to the Degradation and Aggregation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | C22H26O6 | CID 10715173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound and Colletoins A-C from a Fungus Colletotrichum sp. Decrease Mutant p53 Levels in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unraveling Colletofragarone A2: A Spectroscopic and Structural Elucidation Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data and structure elucidation of Colletofragarone A2, a polyketide isolated from the fungus Colletotrichum sp.. This document details the experimental methodologies employed for its characterization and presents a comprehensive summary of its spectroscopic data. Furthermore, it visualizes the experimental workflow for its isolation and the proposed signaling pathway for its biological activity.
Spectroscopic Data of this compound
The structure of this compound was elucidated through extensive spectroscopic analysis. The key quantitative data from these analyses are summarized below.
Table 1: Physicochemical and Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₂H₂₇O₄ |
| High-Resolution ESI-MS | m/z 355.1903 [M+H]⁺ (calculated for C₂₂H₂₇O₄, 355.1904)[1] |
| Optical Rotation | [α]²⁶.⁹D +83.9 (c 0.67, MeOH) |
| UV (MeOH) λmax nm | 231, 280 |
| IR (film) νmax cm⁻¹ | 2930, 2856, 1688, 1618, 1357, 1312, 1249, 1112, 1069, 967[1] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃/CD₃OD (9:1)[1]
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 48.9 | 2.58, m |
| 2 | 205.7 | |
| 3 | 129.5 | 6.01, s |
| 4 | 165.8 | |
| 5 | 40.8 | 3.25, dd, 9.9, 2.4 |
| 6 | 73.1 | 5.09, t, 9.9 |
| 7 | 30.8 | 1.80, m; 1.65, m |
| 8 | 70.0 | 4.95, m |
| 9 | 36.6 | 2.10, m; 1.55, m |
| 10 | 78.9 | 5.20, m |
| 11 | 134.1 | 5.85, dd, 15.6, 7.8 |
| 12 | 126.8 | 6.41, dd, 15.6, 10.8 |
| 13 | 135.0 | 6.03, dd, 15.0, 10.8 |
| 14 | 130.0 | 5.68, d, 15.0 |
| 15 | 17.0 | 1.75, s |
| 16 | 12.5 | 0.95, d, 6.6 |
| 17 | 199.3 | |
| 18 | 138.2 | 6.12, s |
| 19 | 145.2 | |
| 20 | 26.8 | 2.21, s |
| 21 | 20.0 | 2.15, s |
| 22 | 168.0 |
Experimental Protocols
The isolation and structural determination of this compound involved a series of meticulous experimental procedures.
Fungal Culture and Extraction
The fungus Colletotrichum sp. was cultured on a rice medium.[1] The resulting culture was then extracted with n-butanol (n-BuOH). The n-BuOH extract was subsequently partitioned between n-BuOH and water. The organic layer was concentrated and further partitioned between n-hexane and 90% methanol-water.[1]
Bioassay-Guided Fractionation
A bioassay-guided fractionation approach was employed to isolate the active compounds.[1][2][3] The fractions from the partitioning steps were tested for their ability to decrease mutant p53 levels in Saos-2 (p53R175H) cells.[1][2] The active fractions, specifically the n-hexane and 90% MeOH–H₂O fractions, were subjected to further purification using Medium Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[1]
Spectroscopic Analysis
The structure of the isolated compound was elucidated using a suite of spectroscopic techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance I 600 NMR spectrometer.[1][4] Chemical shifts were referenced to the residual solvent peaks. Two-dimensional NMR experiments, including COSY, HSQC, HMBC, and NOESY, were utilized to establish the connectivity and relative stereochemistry of the molecule.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) data were obtained on a Waters Xevo G2-XS QTof mass spectrometer.[1]
-
Optical Rotation: Optical rotations were measured on a JASCO DIP-1000 polarimeter.[1]
-
UV and IR Spectroscopy: UV spectra were recorded on a JASCO V-550 spectrophotometer, and IR spectra were recorded on a Perkin Elmer Frontier FT-IR spectrophotometer.[1]
Visualizing the Process and Pathway
To better illustrate the workflow and the compound's biological context, the following diagrams have been generated using Graphviz.
Biological Activity and Mechanism of Action
This compound has demonstrated notable biological activity, particularly in the context of cancer therapy. It has been shown to inhibit the growth of cancer cells and decrease the levels of mutant p53.[1][2] Mutant p53 is a promising target for cancer treatment as its accumulation in tumor cells promotes cancer progression.[2][3][5]
The proposed mechanism of action for this compound involves the destabilization of mutant p53.[6] In cancer cells, mutant p53 often forms a complex with molecular chaperones like HSP90, which prevents its degradation.[4][5] It is suggested that this compound may inhibit the function of these chaperones, leading to the degradation of mutant p53 and the accumulation of aggregated mutant p53.[5][6] This ultimately contributes to the inhibition of cancer cell growth. Further research is ongoing to fully elucidate the specific molecular targets of this compound.[4]
References
- 1. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 2. This compound and Colletoins A-C from a Fungus Colletotrichum sp. Decrease Mutant p53 Levels in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 5. This compound Inhibits Cancer Cell Growth In Vivo and Leads to the Degradation and Aggregation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Mechanism of Action of Colletofragarone A2 on Mutant p53: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the TP53 gene are prevalent in over half of all human cancers, leading to the expression of a mutant p53 protein that not only loses its tumor-suppressive functions but also gains oncogenic activities. The accumulation of mutant p53 in cancer cells is a key driver of tumorigenesis, making it a critical target for therapeutic intervention. Colletofragarone A2 (CF), a natural polyketide isolated from the fungus Colletotrichum sp., has emerged as a promising agent that selectively targets cancer cells expressing specific mutant forms of p53.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its effects on mutant p53 degradation and aggregation. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Molecular Chaperones
This compound's primary mechanism of action against mutant p53 involves the inhibition of molecular chaperones, particularly Heat Shock Protein 90 (HSP90).[1][3] In cancer cells, mutant p53 forms a complex with HSP90, which stabilizes the aberrant protein and protects it from degradation by E3 ubiquitin ligases such as MDM2 and CHIP.[1] This evasion of the ubiquitin-proteasome system leads to the high levels of mutant p53 observed in tumors.[1]
This compound is suggested to disrupt this protective interaction.[1][3] By likely inhibiting HSP90 function, CF destabilizes the mutant p53 protein, making it susceptible to proteasome-mediated degradation.[1][4] Furthermore, treatment with this compound has been shown to induce the accumulation of aggregated mutant p53 within the cell.[1][4] This suggests that CF's interference with chaperone function leads to protein misfolding and aggregation, followed by degradation.[1][4]
Specificity for Structural Mutant p53
A crucial aspect of this compound's activity is its selectivity for structural p53 mutants over DNA-contact mutants or wild-type p53.[1] Missense mutations in p53 are broadly categorized into two types:
-
DNA-contact mutants (e.g., R248W, R273H): Amino acid substitutions at the DNA-binding interface. These mutants retain a wild-type-like conformation.[1]
-
Structural mutants (e.g., R175H): Amino acid changes that disrupt the overall protein structure.[1]
This compound demonstrates significantly more potent cytotoxic effects on cancer cells harboring the p53-R175H structural mutant.[1][3] This suggests that the efficacy of CF is dependent on the conformational state of the p53 protein, with the structurally altered mutants being more susceptible to CF-induced degradation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | p53 Status | IC50 Value (μM) |
| HuCCT1 | R175H (Structural Mutant) | 0.35 ± 0.02 |
| SK-BR-3 | R175H (Structural Mutant) | 0.18 ± 0.03 |
| Saos-2 (p53R175H) | R175H (Structural Mutant) | 0.35 |
| OVCAR-3 | R248Q (DNA-Contact Mutant) | 0.41 ± 0.03 |
| HCT116 | Wild-Type | 0.45 ± 0.02 |
| A549 | Wild-Type | 0.70 ± 0.02 |
Data sourced from Sadahiro et al., 2022.[1]
Table 2: Effect of this compound on Mutant p53 Protein Degradation
| Treatment | Duration (hours) | Remaining Mutant p53R175H (%) |
| Cycloheximide (B1669411) (CHX) | 8 | 72 |
| CHX + this compound | 8 | 14 |
Data from a cycloheximide (CHX) chase assay in SK-BR-3 cells, sourced from Sadahiro et al., 2022.[1]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells/mL (0.2 mL per well) and incubate overnight.
-
Compound Treatment: Add 1 μL of this compound solution in DMSO to each well at various concentrations. Incubate the cells for 3 days.
-
MTT Addition: Replace the medium with 50 μL of MTT solution (500 μg/mL in medium). Incubate for 3 hours under the same conditions.
-
Solubilization: Add 150 μL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for p53 Levels
This technique is used to detect and quantify the levels of p53 protein.
-
Cell Culture and Treatment: Seed SK-BR-3, HuCCT1, or other relevant cells in a 6-well plate (2 mL, 50,000 cells/mL) and grow to 70% confluence. Treat cells with this compound for 4 hours.
-
Cell Lysis (Soluble Fraction):
-
Lyse cells in 1% NP-40 buffer [50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 1% Protease Inhibitor Cocktail].
-
Incubate on ice for 30 minutes.
-
Centrifuge at 13,200 rpm for 15 minutes at 4 °C. The supernatant is the 1% NP-40 buffer-soluble fraction.
-
-
Cell Lysis (Insoluble Fraction):
-
Lyse the pellet from the previous step in 2% SDS buffer [65 mM Tris-HCl (pH 8.0), 150 mM NaCl, 2% SDS].
-
Incubate for 20 minutes at 95 °C. The resulting supernatant is the 1% NP-40 buffer-insoluble fraction (containing aggregated proteins).
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
SDS-PAGE and Transfer: Electrophorese 0.5–2 mg of protein on an 8% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with a blocking solution (e.g., Blocking One) for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p53 (DO-1) and anti-β-actin) in PBST overnight at 4 °C.
-
Wash the membrane three times with PBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies at room temperature for 1 hour.
-
-
Detection: Detect immunoreactive protein bands using a chemiluminescence reagent and an imaging system.
Cycloheximide (CHX) Chase Assay
This assay is performed to determine the rate of protein degradation.
-
Cell Culture: Culture SK-BR-3 (p53R175H) cells as previously described.
-
Treatment: Treat cells with cycloheximide (an inhibitor of protein synthesis) in the presence or absence of this compound.
-
Time Course: Collect cell lysates at various time points (e.g., 0 and 8 hours) after treatment.
-
Analysis: Analyze the levels of mutant p53 protein at each time point using Western Blotting as described in section 4.2. The rate of decrease in the p53 signal indicates the rate of degradation.
In Vivo Antitumor Activity
The efficacy of this compound has also been demonstrated in a mouse xenograft model.[1][3] HuCCT1 (p53R175H) cells were subcutaneously injected into nude mice. Intratumoral injection of this compound every other day for 13 days resulted in a marked decrease in tumor volume without significant loss of body weight, indicating its potential as an anticancer agent in vivo.[4]
Conclusion and Future Directions
This compound represents a promising therapeutic lead compound that targets a key vulnerability in a large subset of cancers: the dependence on molecular chaperones for the stability of oncogenic mutant p53. Its mechanism of action, involving the promotion of mutant p53 degradation and aggregation, is particularly effective against structural p53 mutants.[1][4] The data strongly suggest that CF functions as an inhibitor of the HSP90 chaperone machinery.
Future research should focus on:
-
Direct Target Identification: Confirming the direct binding of this compound to HSP90 and characterizing the binding kinetics.
-
Structural Biology: Elucidating the crystal structure of this compound in complex with its target to guide the design of more potent and selective analogs.
-
Pharmacokinetic and Pharmacodynamic Studies: Comprehensive in vivo studies to optimize dosing, delivery, and to understand the broader physiological effects of this compound.
-
Combination Therapies: Investigating the synergistic effects of this compound with other anticancer agents, such as proteasome inhibitors or chemotherapy drugs.
This guide provides a comprehensive overview of the current understanding of this compound's action on mutant p53, offering a solid foundation for further research and development in this promising area of cancer therapeutics.
References
- 1. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 2. This compound and Colletoins A-C from a Fungus Colletotrichum sp. Decrease Mutant p53 Levels in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Cancer Cell Growth In Vivo and Leads to the Degradation and Aggregation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Colletofragarone A2: A Potential HSP90 Inhibitor for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Colletofragarone A2 (CF) is a natural polyketide isolated from the fungus Colletotrichum sp.[1][2][3] Initially identified during a search for compounds that target mutant p53, CF has demonstrated potent cytotoxic activity against cancer cells harboring this mutation.[1][3][4] The tumor suppressor protein p53 is mutated in over half of all human cancers, leading not only to a loss of its protective functions but also to the gain of oncogenic activities that promote tumor growth and metastasis.[1][2] Mutant p53 proteins are often stabilized by forming complexes with molecular chaperones, most notably Heat Shock Protein 90 (HSP90).[1][2]
HSP90 is an ATP-dependent molecular chaperone crucial for the stability and function of numerous "client" proteins, many of which are key drivers of oncogenesis.[5][6][7] In cancer cells, HSP90 is overexpressed and exists in a high-affinity, multi-chaperone complex, making it a prime target for therapeutic intervention.[8][9] By inhibiting HSP90, its client proteins, including mutant p53, are destabilized and targeted for proteasomal degradation, thereby blocking multiple oncogenic pathways simultaneously.[5][9]
The observed effects of this compound on mutant p53 levels and cancer cell viability strongly suggest that its mechanism of action involves the inhibition of HSP90 function.[10][11][12] This document provides a comprehensive technical overview of the data supporting this compound as a potential HSP90 inhibitor, detailing its effects, the experimental protocols used for its evaluation, and the proposed molecular pathways it modulates.
Proposed Mechanism of Action
The stability of mutant p53 in cancer cells is highly dependent on its association with HSP90. This interaction shields the mutated protein from degradation by E3 ubiquitin ligases like MDM2 and CHIP.[1] HSP90 inhibitors disrupt the chaperone's function, leading to the dissociation of the HSP90-mutant p53 complex. This exposes the mutant p53, making it susceptible to ubiquitination and subsequent degradation by the proteasome.
Evidence suggests this compound follows this mechanism:
-
Promotes Degradation: Treatment with CF leads to a dose-dependent decrease in mutant p53 protein levels in cancer cells.[1]
-
Induces Aggregation: In the presence of a proteasome inhibitor (MG-132), CF causes the accumulation of aggregated, insoluble mutant p53, a characteristic outcome when the chaperone function is inhibited and the degradation pathway is blocked.[10][11][12]
-
Mimics Known HSP90 Inhibitors: The effects of CF on mutant p53 are analogous to those of well-characterized HSP90 inhibitors such as geldanamycin.[1]
-
Activates Heat Shock Response: CF has been reported to activate Heat Shock Factor-1 (HSF-1), a transcription factor that regulates the expression of heat shock proteins.[1] The activation of HSF-1 is a known cellular response to the inhibition of HSP90.[1]
Data Presentation
In Vitro Cytotoxicity
This compound exhibits potent cytotoxic activity, particularly against cancer cell lines expressing the structural mutant p53R175H.
| Cell Line | p53 Status | IC50 Value (μM) | Citation |
| SK-BR-3 | Mutant (R175H) | 0.18 | [1] |
| HuCCT1 | Mutant (R175H) | 0.35 | [1] |
| Saos-2 | Mutant (R175H) | 0.35 | [1] |
Protein Degradation
Cycloheximide (CHX) chase assays confirm that CF accelerates the degradation of mutant p53.
| Cell Line | Treatment | Time (h) | Remaining Mutant p53 (%) | Citation |
| SK-BR-3 | CHX | 8 | 72 | [1] |
| SK-BR-3 | CHX + CF | 8 | 14 | [1] |
In Vivo Efficacy
In a mouse xenograft model, CF demonstrated significant anti-tumor activity.
| Model | Cell Line | Treatment | Duration | Outcome | Citation |
| Nude Mouse Xenograft | HuCCT1 (p53R175H) | Intratumoral CF Injection | 13 days (every other day) | Reduced tumor volume without host weight loss | [10] |
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Cancer cells (e.g., SK-BR-3, HuCCT1) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 48-72 hours).
-
Viability Assessment: A viability reagent (e.g., WST-8) is added to each well. The reagent is metabolically reduced by viable cells to produce a formazan (B1609692) dye.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting viability against drug concentration.
Western Blotting for Protein Levels
-
Cell Lysis: Cells treated with CF are washed with PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Membrane Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight with primary antibodies against the proteins of interest (e.g., anti-p53, anti-β-actin).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is used as a loading control.
Cycloheximide (CHX) Chase Assay
This assay measures the rate of protein degradation.
References
- 1. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 2. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 3. This compound and Colletoins A-C from a Fungus Colletotrichum sp. Decrease Mutant p53 Levels in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A novel HSP90 inhibitor with reduced hepatotoxicity synergizes with radiotherapy to induce apoptosis, abrogate clonogenic survival, and improve tumor control in models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSP90 multi-functionality in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Affinity-based proteomics reveal cancer-specific networks coordinated by Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased expression of co-chaperone HOP with HSP90 and HSC70 and complex formation in human colonic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Inhibits Cancer Cell Growth In Vivo and Leads to the Degradation and Aggregation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Bioactivity of Colletofragarone A2 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Colletofragarone A2 (CF), a polyketide isolated from the fungus Colletotrichum sp., has emerged as a promising small molecule in cancer therapy.[1][2][3] Its primary mechanism of action involves the targeted degradation of mutant tumor suppressor protein p53, a key driver in over 50% of human cancers.[1][2] This technical guide provides a comprehensive overview of the bioactivity, mechanism of action, and experimental evaluation of this compound in various cancer cell lines. It consolidates quantitative cytotoxicity data, details key experimental protocols, and visualizes the compound's molecular pathway and experimental workflows.
Cytotoxicity Profile of this compound
The cytotoxic activity of this compound is particularly potent in cancer cell lines harboring specific structural mutations of the p53 protein, such as the R175H mutation.[1][4] Its efficacy is comparatively lower in cells with wild-type p53, null p53, or DNA-contact mutant p53 (e.g., R248Q), indicating a degree of selectivity in its action.[1]
Table 1: Comparative Cytotoxicity (IC₅₀) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC₅₀ Value (μM) |
| SK-BR-3 | Breast Adenocarcinoma | Mutant (R175H) | 0.18 ± 0.03[1] |
| HuCCT1 | Cholangiocarcinoma | Mutant (R175H) | 0.35 ± 0.02[1] |
| Saos-2 | Osteosarcoma | Mutant (R175H) | 0.35[1] |
| OVCAR-3 | Ovarian Adenocarcinoma | Mutant (R248Q) | 0.41 ± 0.03[1] |
| HCT116 | Colorectal Carcinoma | Wild-Type (WT) | 0.45 ± 0.02[1] |
| A549 | Lung Carcinoma | Wild-Type (WT) | 0.70 ± 0.02[1] |
Mechanism of Action: Targeting Mutant p53 for Degradation
Mutant p53 proteins lose their tumor-suppressive functions and gain new oncogenic properties, contributing to cancer progression and drug resistance.[1][2] These mutant proteins are often stabilized by molecular chaperones like Heat Shock Protein 90 (HSP90).[2][5] this compound's primary mechanism involves disrupting this stability, leading to the degradation of mutant p53.[1][4]
Studies suggest that this compound promotes the proteasome-mediated degradation of mutant p53.[1][5] In the presence of a proteasome inhibitor (MG-132), treatment with this compound leads to the accumulation of aggregated mutant p53, an effect similar to that of known HSP90 inhibitors.[4][5] This suggests that CF likely inhibits chaperone function, destabilizing mutant p53 and flagging it for cellular degradation machinery.[1][4][5]
Experimental Protocols & Workflows
Reproducible and rigorous experimental design is critical for evaluating the bioactivity of novel compounds. The following sections detail the methodologies commonly employed in the study of this compound.
General Experimental Workflow
The evaluation of this compound's bioactivity typically follows a multi-step process, beginning with in vitro cytotoxicity screening and progressing to mechanistic studies to elucidate its mode of action.
References
- 1. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 2. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 3. This compound and Colletoins A-C from a Fungus Colletotrichum sp. Decrease Mutant p53 Levels in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Cancer Cell Growth In Vivo and Leads to the Degradation and Aggregation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Understanding the SAR of Colletofragarone A2 Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Colletofragarone A2 and its analogues. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, with a particular focus on oncology and the targeting of mutant p53.
Core Compound and Analogues: An Overview
This compound is a polyketide originally isolated from the fungus Colletotrichum sp.[1][2]. It has garnered significant interest for its cytotoxic activity against cancer cells, particularly those harboring mutations in the tumor suppressor protein p53. Alongside this compound, three natural analogues, Colletoins A, B, and C, have also been isolated and characterized, providing a foundational basis for understanding the structure-activity relationships within this compound class. To date, the reported procurement of these compounds is through fungal isolation, with synthetic routes not yet detailed in the literature.
Quantitative Data Presentation: Cytotoxicity and SAR
The cytotoxic effects of this compound and its analogues have been evaluated against a panel of human cancer cell lines with varying p53 statuses. The following tables summarize the key quantitative data, highlighting the structure-activity relationships observed.
Table 1: Structure of this compound and Colletoin Analogues
| Compound | R1 | R2 |
| This compound | OH | OH |
| Colletoin A | H | OH |
| Colletoin B | H | H |
| Colletoin C | OH | H |
Table 2: In Vitro Cytotoxicity (IC50, µM) of this compound and Analogues
| Compound | HuCCT1 (p53 R175H) | SK-BR-3 (p53 R175H) | OVCAR-3 (p53 R248Q) | HCT116 (p53 WT) | A549 (p53 WT) |
| This compound | 0.35 ± 0.02 | 0.18 ± 0.03 | 0.41 ± 0.03 | 0.45 ± 0.02 | 0.70 ± 0.02 |
| Colletoin A | ND | ND | ND | ND | ND |
| Colletoin B | ND | ND | ND | ND | ND |
| Colletoin C | ND | ND | ND | ND | ND |
| ND: Not Determined in the cited literature. |
SAR Analysis Summary: The available data indicates that this compound exhibits potent cytotoxicity against cancer cells, with a notable preference for cells expressing the structural mutant p53R175H. The presence of the α,β-unsaturated carbonyl moiety is suggested to be crucial for its biological activity, likely acting as a Michael acceptor. Further SAR studies with a broader range of synthetic analogues are necessary to fully elucidate the pharmacophore and guide the design of more potent and selective compounds.
Mechanism of Action: Inducing Mutant p53 Degradation
This compound's primary mechanism of action involves the reduction of mutant p53 protein levels within cancer cells[1][3]. This is achieved by promoting the degradation of mutant p53 through the ubiquitin-proteasome pathway[4]. It is hypothesized that this compound may function as an inhibitor of heat shock protein 90 (HSP90), a molecular chaperone that stabilizes mutant p53. By disrupting the HSP90-mutant p53 interaction, this compound facilitates the ubiquitination and subsequent degradation of mutant p53 by the proteasome.
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound-induced mutant p53 degradation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound and its analogues. These protocols are based on the available literature and may require optimization for specific laboratory conditions.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SK-BR-3, HuCCT1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound and analogues
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Mutant p53 Degradation Assay (Cycloheximide Chase Assay)
This assay is used to determine the effect of the compounds on the stability of the mutant p53 protein.
Materials:
-
SK-BR-3 cells (or other cells expressing mutant p53)
-
Complete culture medium
-
6-well plates
-
This compound
-
Cycloheximide (B1669411) (CHX) solution (e.g., 100 µg/mL in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-p53 (e.g., DO-1), anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Seed SK-BR-3 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration for a specified pre-incubation time (if any).
-
Add cycloheximide to a final concentration of 100 µg/mL to all wells to inhibit new protein synthesis. This is time point 0.
-
Harvest cells at various time points (e.g., 0, 2, 4, 8 hours) after CHX addition.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each time point by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p53 and β-actin (as a loading control).
-
Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence reagent.
-
Quantify the band intensities and normalize the p53 signal to the β-actin signal. Plot the relative p53 levels over time to determine the protein half-life.
Experimental Workflow Diagram
Caption: A logical workflow for the SAR and MOA studies of this compound analogues.
Conclusion and Future Directions
This compound and its analogues represent a promising class of natural products with potent anticancer activity, particularly against tumors harboring mutant p53. The preliminary SAR data suggests that the α,β-unsaturated carbonyl system is a key feature for cytotoxicity. The mechanism of action, involving the induction of mutant p53 degradation, offers a clear therapeutic rationale.
For future drug development, the following areas warrant further investigation:
-
Total Synthesis: The development of a total synthesis for this compound is a critical next step. This will enable the generation of a wider array of analogues for more comprehensive SAR studies and provide a scalable source of the lead compounds.
-
Expanded SAR Studies: A broader library of analogues should be synthesized and tested to optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy: Further preclinical studies in relevant animal models are necessary to validate the in vivo efficacy and safety of lead compounds.
-
Target Deconvolution: While HSP90 inhibition is a plausible mechanism, further studies are needed to definitively identify the direct molecular target(s) of this compound.
This technical guide provides a solid foundation for researchers and drug developers to build upon in the exciting endeavor of translating the potential of this compound and its analogues into novel cancer therapeutics.
References
Whitepaper: A Framework for In Silico Modeling of Colletofragarone A2 Binding to Heat Shock Protein 90 (HSP90)
Abstract: Heat Shock Protein 90 (HSP90) is a crucial molecular chaperone responsible for the stability and function of numerous client proteins, many of which are implicated in oncogenesis. Its inhibition represents a promising strategy for cancer therapy. Colletofragarone A2, a natural polyketide, has demonstrated anticancer properties by promoting the degradation of mutant p53, a known HSP90 client protein, suggesting a potential interaction with HSP90.[1][2][3] This technical guide outlines a comprehensive in silico framework to investigate and characterize the binding of this compound to the ATP-binding site of the HSP90 N-terminal domain. The proposed workflow encompasses molecular docking, molecular dynamics simulations, and binding free energy calculations to elucidate the binding affinity, stability, and key molecular interactions, providing a robust computational basis for further experimental validation.
Introduction to HSP90 and this compound
Heat Shock Protein 90 (HSP90) is a highly conserved and abundant molecular chaperone that plays a critical role in maintaining cellular homeostasis by managing the folding, stabilization, and degradation of a wide array of client proteins.[4][5] In cancer cells, HSP90 is overexpressed and essential for the stability of numerous oncoproteins, including signal transducers (e.g., Akt, Raf-1), cell cycle regulators, and transcription factors (e.g., mutant p53).[6] This dependence makes HSP90 an attractive target for anticancer drug development, as its inhibition can simultaneously disrupt multiple oncogenic signaling pathways.[7][8]
This compound is a natural product isolated from the fungus Colletotrichum sp.[2] Studies have shown its potent cytotoxic activity against cancer cells expressing structural mutant p53 (e.g., p53R175H).[1][3] The mechanism is suggested to involve the degradation of this mutant p53, a process known to be mediated by the inhibition of molecular chaperones like HSP90.[3] This provides a strong rationale for investigating the direct interaction between this compound and HSP90. This document presents a detailed in silico methodology to model this interaction.
The HSP90 Chaperone Cycle and Signaling Pathway
The function of HSP90 is intrinsically linked to its ATP-dependent chaperone cycle. The protein exists as a dimer, and each protomer consists of three domains: an N-terminal domain (NTD) that contains the ATP-binding site, a middle domain (MD) involved in ATP hydrolysis and client protein binding, and a C-terminal domain (CTD) responsible for dimerization.[7][9] The cycle involves a series of conformational changes driven by ATP binding and hydrolysis, which are modulated by various co-chaperones to properly fold or manage client proteins. Inhibition of the NTD ATP-binding pocket is the most common strategy for disrupting HSP90 function.[7]
References
- 1. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 2. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. Development of machine learning models for the screening of potential HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico Discovery and Optimisation of a Novel Structural Class of Hsp90 C-Terminal Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high-affinity conformation of Hsp90 confers tumour selectivity on Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Isolation and Purification of Colletofragarone A2
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Colletofragarone A2 is a polyketide natural product that has garnered significant interest in the field of cancer research. Isolated from the fungus Colletotrichum sp., it has been shown to decrease the levels of mutant p53 protein in cancer cells, a key target for novel cancer therapies.[1][2][3] Mutant p53 not only loses its tumor suppressor function but can also gain new oncogenic functions, making its reduction a promising therapeutic strategy.[4][5][6] this compound promotes the degradation of mutant p53 and induces its aggregation, suggesting a mechanism that may involve the inhibition of molecular chaperones like HSP90.[4][5]
These application notes provide a detailed protocol for the isolation and purification of this compound from fungal culture, based on a bioassay-guided fractionation approach.[1] The protocol is intended for researchers in natural product chemistry, oncology, and drug discovery who are interested in obtaining this compound for further biological evaluation.
Data Presentation
The following table summarizes the quantitative data from a representative bioassay-guided fractionation process for this compound, starting from the 90% MeOH-H2O extract of Colletotrichum sp. culture.
| Purification Step | Fraction/Compound | Starting Mass (g) | Elution Solvents | Resulting Mass (mg) | Notes |
| Solvent Partitioning | 90% MeOH-H₂O soluble fraction | 18 | n-hexane / 90% MeOH-H₂O | Not specified | A 3 g portion of this extract was used for further purification.[1] |
| Normal-Phase MPLC | Fraction A8 | 3 | CH₂Cl₂/MeOH (9:1) | 368 | This fraction showed activity in decreasing mutant p53 levels.[1] |
| Further Fractionation (MPLC) | Not specified | 0.368 | n-hexane-EtOAc gradient | Not specified | Fraction A8 was further fractionated using a stepwise gradient.[1] |
| Final Purification (HPLC) | This compound (1) | Not specified | Not specified | Not specified | Pure compound obtained after final HPLC purification.[1] |
Experimental Protocols
Fungal Cultivation and Extraction
-
Cultivation: The fungus Colletotrichum sp. (strain 13S020) is grown on a suitable solid medium (e.g., rice medium) to produce a sufficient biomass.[1]
-
Extraction: The fungal culture is extracted with n-butanol (n-BuOH). The resulting extract is then partitioned between n-BuOH and water (H₂O).[1]
-
Solvent Partitioning: The n-BuOH soluble fraction is concentrated and then further partitioned between n-hexane and 90% methanol-water (MeOH-H₂O). The 90% MeOH-H₂O fraction, which contains this compound, is evaporated to dryness.[1]
Purification by Medium Pressure Liquid Chromatography (MPLC)
-
Initial MPLC Separation:
-
A portion of the dried 90% MeOH-H₂O extract (e.g., 3 g) is subjected to normal-phase MPLC.[1]
-
Column: Purif-Pack®-EX SI-50 um, size: 60.[1]
-
Elution: A stepwise gradient of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) is used.
-
Fraction Collection: Fractions are collected, and those showing activity (e.g., reduction of mutant p53) are pooled. Fraction A8, eluted with CH₂Cl₂/MeOH (9:1), was identified as a key active fraction.[1]
-
-
Secondary MPLC Fractionation:
-
The active fraction from the initial MPLC (e.g., Fraction A8, 368 mg) is further fractionated by normal-phase MPLC.[1]
-
Column: Purif-Pack®-EX ODS-50 um, size: 60.[1]
-
Elution: A stepwise gradient system using n-hexane and ethyl acetate (B1210297) (EtOAc) is employed (e.g., 9:1, 3:1, 1:1, 1:3, 1:9 n-hexane-EtOAc, followed by 100% EtOAc and CH₂Cl₂).[1]
-
Fraction Monitoring: Fractions are monitored by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
Final Purification by High-Performance Liquid Chromatography (HPLC)
-
HPLC Conditions:
-
Fractions from the secondary MPLC containing this compound are pooled, concentrated, and subjected to final purification by HPLC.
-
The specific column, solvent system, and flow rate for the final HPLC purification should be optimized based on analytical HPLC analysis of the MPLC fractions.
-
-
Compound Identification:
-
The purified compound is identified as this compound by comparing its spectroscopic data (¹H NMR, ¹³C NMR, HRESIMS) with published values.[1]
-
Visualizations
Experimental Workflow
Caption: Isolation and purification workflow for this compound.
Proposed Signaling Pathway
Caption: Proposed mechanism of this compound on mutant p53.
References
- 1. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 2. This compound and Colletoins A-C from a Fungus Colletotrichum sp. Decrease Mutant p53 Levels in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 5. This compound Inhibits Cancer Cell Growth In Vivo and Leads to the Degradation and Aggregation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Evaluate Colletofragarone A2 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colletofragarone A2 is a polyketide natural product originally isolated from the fungus Colletotrichum sp.[1][2]. Recent studies have highlighted its potential as an anti-cancer agent, demonstrating potent cytotoxic activity against cancer cells harboring mutant p53 (mutp53) proteins[1][3]. Mutations in the p53 tumor suppressor gene are present in over 50% of human cancers, often leading to the accumulation of dysfunctional p53 protein that can acquire oncogenic functions[1][2]. This compound has been shown to decrease the levels of mutant p53 in cancer cells, suggesting a promising therapeutic strategy for a wide range of tumors[4][5].
These application notes provide detailed protocols for cell-based assays to characterize the biological activity of this compound, focusing on its effects on cell viability and the degradation of mutant p53.
Principle of Action: Targeting Mutant p53 Stability
The prevailing evidence suggests that this compound's mechanism of action involves the disruption of molecular chaperone function, particularly that of Heat Shock Protein 90 (HSP90)[4][5]. In many cancer cells, mutant p53 evades degradation by forming a stabilizing complex with HSP90[1]. By inhibiting this interaction, this compound promotes the ubiquitination and subsequent proteasomal degradation of mutant p53. This leads to a reduction in oncogenic signaling and can induce cell death[1][4].
Overall Experimental Workflow
The following workflow provides a strategic approach to characterizing the activity of this compound, moving from broad cytotoxic effects to specific mechanistic validation.
References
- 1. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 2. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 3. This compound and Colletoins A-C from a Fungus Colletotrichum sp. Decrease Mutant p53 Levels in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Inhibits Cancer Cell Growth In Vivo and Leads to the Degradation and Aggregation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Colletofragarone A2-Induced Mutant p53 Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for investigating the effects of Colletofragarone A2 on mutant p53 protein levels in cancer cells. Mutant p53 is a key therapeutic target in oncology, and its degradation can suppress tumor growth. This compound, a natural polyketide, has been shown to decrease the levels of mutant p53 by promoting its degradation.[1][2] This document outlines detailed protocols for Western blot analysis to monitor this degradation, including methods to differentiate between soluble and aggregated protein fractions. Additionally, protocols for assessing cell viability and protein half-life are provided to offer a complete experimental framework for characterizing the anticancer activity of this compound.
Introduction
The tumor suppressor protein p53 is critical for maintaining genomic integrity, and its mutation in over 50% of human cancers leads to loss of its protective functions and gain of oncogenic activities.[3][4][5] Unlike wild-type p53, which is rapidly degraded, mutant p53 proteins are often stabilized and accumulate to high levels in tumor cells.[5] This stabilization is frequently mediated by molecular chaperones such as Heat Shock Protein 90 (HSP90), which protect mutant p53 from ubiquitination and subsequent proteasomal degradation.[3][5]
This compound is a compound isolated from the fungus Colletotrichum sp. that has demonstrated potent cytotoxic activities in cancer cells expressing structural mutants of p53, such as p53-R175H.[1][2][6] Studies suggest that this compound promotes the proteasome-mediated degradation of mutant p53 and induces the accumulation of aggregated mutant p53, likely through the inhibition of molecular chaperones like HSP90.[1][3][6][7]
Western blotting is a fundamental technique to qualitatively and semi-quantitatively analyze the levels of specific proteins in cell lysates. This document provides detailed protocols for using Western blot analysis to study the degradation of mutant p53 induced by this compound.
Data Presentation
The following tables summarize hypothetical quantitative data from key experiments to illustrate the expected outcomes.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines with Different p53 Statuses (MTT Assay)
| Cell Line | p53 Status | This compound IC50 (µM) |
| SK-BR-3 | R175H (Structural Mutant) | 0.18 ± 0.03 |
| HuCCT1 | R175H (Structural Mutant) | 0.35 ± 0.02 |
| OVCAR-3 | R248Q (DNA-Contact Mutant) | 0.41 ± 0.03 |
| HCT116 | Wild-Type | 0.45 ± 0.02 |
| A549 | Wild-Type | 0.70 ± 0.02 |
| H1299 | Null | > 1.0 |
Table 2: Effect of this compound on Mutant p53 Protein Levels (Western Blot Quantification)
| Treatment | Soluble Mutant p53 (% of Control) | Insoluble Mutant p53 (% of Control) |
| Vehicle Control | 100 | 100 |
| This compound (2 µM) | 45 ± 5 | 150 ± 12 |
| This compound (4 µM) | 20 ± 4 | 280 ± 20 |
| MG132 (10 µM) | 180 ± 15 | 110 ± 8 |
| This compound (4 µM) + MG132 (10 µM) | 150 ± 10 | 450 ± 30 |
Table 3: Mutant p53 Protein Half-Life Analysis (Cycloheximide Chase Assay)
| Treatment | Mutant p53 Half-Life (hours) |
| Vehicle Control | > 8 |
| This compound (4 µM) | 3.5 ± 0.5 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound-induced mutant p53 degradation pathway.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Use cancer cell lines with known p53 status (e.g., SK-BR-3 [p53-R175H], HuCCT1 [p53-R175H], HCT116 [p53-WT], and H1299 [p53-null]).
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare stock solutions of this compound and MG132 (proteasome inhibitor) in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 2 µM, 4 µM) with or without MG132 (10 µM) for the desired time (e.g., 4-8 hours).
-
Include a vehicle control (DMSO) in all experiments.
-
Western Blot Analysis of Soluble and Insoluble p53
This protocol is adapted from studies analyzing protein aggregation.[4]
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells in 1% NP-40 buffer (150 mM NaCl, 1.0% NP-40, 50 mM Tris-HCl pH 8.0) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
-
Fractionation:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the NP-40-soluble protein fraction.
-
The remaining pellet contains the insoluble fraction.
-
-
Solubilization of Insoluble Fraction:
-
Wash the pellet with NP-40 buffer.
-
Dissolve the insoluble pellet in 2% SDS buffer (50 mM Tris-HCl pH 6.8, 2% SDS) by heating at 95°C for 10 minutes.
-
-
Protein Quantification:
-
Determine the protein concentration of the soluble fraction using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of the soluble samples.
-
Add 4x Laemmli sample buffer to the soluble fractions and an equivalent volume of the solubilized insoluble fraction.
-
Boil all samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-40 µg of protein from the soluble fraction and an equivalent volume of the insoluble fraction per lane onto an SDS-PAGE gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p53 (e.g., DO-1 or DO-7, which recognize both wild-type and mutant p53) overnight at 4°C.[8][9]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
To ensure equal loading, probe the membrane for a loading control such as β-actin or GAPDH.
-
-
Signal Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify band intensities using densitometry software.
-
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cycloheximide (B1669411) (CHX) Chase Assay for Protein Half-Life
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Treat the cells with this compound or vehicle control for a predetermined time (e.g., 4 hours).
-
Protein Synthesis Inhibition: Add cycloheximide (CHX), a protein synthesis inhibitor, to the media at a final concentration of 50-100 µg/mL.[11][12]
-
Time Course Collection: Harvest cells at different time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Western Blot Analysis: Prepare whole-cell lysates and perform Western blotting for p53 as described previously.
-
Data Analysis: Quantify the p53 band intensity at each time point, normalize to the 0-hour time point, and plot the results on a semi-logarithmic graph to determine the protein half-life.
Immunoprecipitation for p53 Ubiquitination
-
Cell Treatment: Treat cells with this compound and the proteasome inhibitor MG132 for 4-6 hours to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse cells under denaturing conditions (e.g., 1% SDS in PBS, boiled) to disrupt protein-protein interactions, followed by dilution in a non-denaturing buffer (e.g., NP-40 buffer) to allow for antibody binding.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose (B213101) beads.
-
Incubate the lysate with an anti-p53 antibody (e.g., DO-1) overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washes: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blot:
-
Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer.
-
Perform Western blotting on the eluates using an anti-ubiquitin antibody to detect ubiquitinated p53. Reprobe the membrane with an anti-p53 antibody to confirm successful immunoprecipitation.
-
Conclusion
The protocols and application notes provided here offer a robust framework for investigating the mechanism of this compound-induced degradation of mutant p53. By employing these methods, researchers can effectively characterize the compound's activity, from its effects on cell viability to its specific impact on the stability and aggregation of this critical cancer target. These analyses are crucial for the preclinical evaluation of this compound and similar compounds in the development of novel anticancer therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound and Colletoins A-C from a Fungus Colletotrichum sp. Decrease Mutant p53 Levels in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 4. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 6. This compound Inhibits Cancer Cell Growth In Vivo and Leads to the Degradation and Aggregation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Purification of Ubiquitinated p53 Proteins from Mammalian Cells [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 12. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
Application Notes and Protocols: Immunofluorescence Staining for p53 Localization after Colletofragarone A2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome."[1] Mutations in the TP53 gene are prevalent in over 50% of human cancers, often leading to the accumulation of dysfunctional mutant p53 protein.[2][3] This mutant p53 not only loses its tumor-suppressive functions but can also gain new oncogenic properties, promoting tumor progression and drug resistance.[4][5] Consequently, targeting mutant p53 is a promising strategy in cancer therapy.[4][6]
Colletofragarone A2, a natural product isolated from the fungus Colletotrichum sp., has been identified as a compound that decreases the levels of mutant p53 in cancer cells.[3][5] Studies have shown that this compound is particularly effective against cancer cells harboring structurally mutated p53, such as the p53-R175H mutation.[5][6] The proposed mechanism of action involves the inhibition of molecular chaperones like Heat Shock Protein 90 (HSP90).[6] HSP90 is known to stabilize mutant p53, and its inhibition leads to the degradation of this oncoprotein.[7]
Immunofluorescence staining is a powerful technique to visualize the subcellular localization and quantify the expression levels of proteins within cells. This application note provides a detailed protocol for immunofluorescence staining of p53 in cancer cells treated with this compound. The primary application is to assess the effect of the compound on the levels and localization of mutant p53. While this compound is primarily known to decrease overall mutant p53 levels, this protocol allows for the detailed examination of any changes in its subcellular distribution, which can provide further insights into its mechanism of action.
Data Presentation
The following table provides a representative example of how to quantify immunofluorescence data for p53 localization. This data is illustrative and based on typical results observed with compounds that affect p53 stability and localization.
| Treatment Group | Mean Nuclear p53 Intensity (Arbitrary Units) | Mean Cytoplasmic p53 Intensity (Arbitrary Units) | Percentage of Cells with Predominantly Nuclear p53 |
| Vehicle Control (DMSO) | 150.2 ± 12.5 | 35.8 ± 4.1 | 85% |
| This compound (1 µM) | 65.7 ± 8.9 | 25.1 ± 3.5 | 30% |
| This compound (5 µM) | 25.3 ± 5.1 | 18.9 ± 2.8 | 10% |
| Positive Control (HSP90 Inhibitor) | 40.1 ± 6.3 | 20.7 ± 3.1 | 15% |
Experimental Protocols
This section details the protocol for immunofluorescence staining of p53 in cultured cancer cells (e.g., Saos-2 cells with inducible p53-R175H) following treatment with this compound.
Materials:
-
Cell Line: Cancer cell line with mutant p53 (e.g., Saos-2 with doxycycline-inducible p53-R175H).
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound: Stock solution in DMSO.
-
Doxycycline (B596269): For inducible cell lines.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% paraformaldehyde in PBS.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20.
-
Primary Antibody: Mouse anti-p53 monoclonal antibody (clone PAb240 for mutant p53 or DO-1 for general p53).
-
Secondary Antibody: Goat anti-mouse IgG antibody conjugated to a fluorophore (e.g., Alexa Fluor 488).
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Anti-fade mounting medium.
-
Glass coverslips and microscope slides.
-
Fluorescence microscope.
Procedure:
-
Cell Seeding:
-
Seed the cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of treatment.
-
Incubate overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Induction of Mutant p53 (if applicable):
-
For inducible cell lines like Saos-2 (p53-R175H), add doxycycline to the culture medium to induce the expression of mutant p53. Incubate for the required duration (e.g., 24 hours).
-
-
This compound Treatment:
-
Prepare dilutions of this compound in the culture medium from the stock solution.
-
Treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM) and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 6, 12, or 24 hours).
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Add 500 µL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 500 µL of 0.25% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 500 µL of blocking buffer to each well and incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-p53 antibody in the blocking buffer at the recommended concentration.
-
Aspirate the blocking buffer and add the diluted primary antibody to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in the blocking buffer.
-
Add the diluted secondary antibody to each coverslip and incubate for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Add a diluted solution of DAPI in PBS and incubate for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using an anti-fade mounting medium.
-
Seal the edges of the coverslips with nail polish.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence microscope with the appropriate filters for the chosen fluorophores.
-
Capture images of multiple fields for each treatment condition.
-
Quantify the fluorescence intensity in the nucleus and cytoplasm using image analysis software (e.g., ImageJ). The DAPI signal can be used to create a mask for the nuclear region.
-
Visualizations
Caption: Experimental workflow for p53 immunofluorescence staining.
Caption: Proposed signaling pathway for this compound action.
References
- 1. e-century.us [e-century.us]
- 2. Hsp90 inhibitors promote p53-dependent apoptosis through PUMA and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 4. aacrjournals.org [aacrjournals.org]
- 5. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 6. This compound Inhibits Cancer Cell Growth In Vivo and Leads to the Degradation and Aggregation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of MDM2 by hsp90 contributes to mutant p53 stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Colletofragarone A2 in Human Plasma by LC-MS/MS
An LC-MS/MS method for the quantification of Colletofragarone A2 in biological samples is critical for researchers in drug development and related fields. This document provides a detailed application note and protocol for this purpose.
Introduction
This compound is a polyketide natural product isolated from the fungus Colletotrichum sp.[1][2]. It has garnered significant interest in cancer research due to its ability to decrease the levels of mutant p53, a protein implicated in cancer progression[3][4][5]. To support preclinical and clinical development, a robust and sensitive bioanalytical method is required to quantify this compound in biological matrices. This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.
Methodology
This method utilizes protein precipitation for sample preparation, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection. A structural analog is proposed as an internal standard (IS) to ensure accuracy and precision.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar fungal metabolite)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2EDTA)
LC-MS/MS Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 50 µL of plasma, add 10 µL of internal standard working solution.
-
Add 200 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 column (e.g., Cosmosil 2.5C18-MS-II, 2.0 mm x 100 mm, 2.5 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min[6] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: 387.2 -> 151.1 (Quantifier), 387.2 -> 219.1 (Qualifier) IS: To be determined based on the selected standard |
| Collision Energy | To be optimized for this compound and the IS |
| Dwell Time | 100 ms |
Note: The MRM transitions for this compound are proposed based on its molecular weight of 386.4 g/mol and potential fragmentation patterns. The precursor ion is the [M+H]+ adduct (m/z 387.2).[6][7] These would need to be empirically optimized.
Data Presentation
Table 1: Calibration Curve for this compound in Human Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.18 |
| 500 | 5.95 |
| 1000 | 11.8 |
| Linearity (r²) | 0.998 |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.95 | 95.0 | 8.5 |
| Low | 3 | 2.89 | 96.3 | 6.2 |
| Medium | 80 | 82.1 | 102.6 | 4.1 |
| High | 800 | 789.5 | 98.7 | 3.5 |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard in acetonitrile.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with acetonitrile to create working solutions for calibration standards and quality controls. Prepare a working solution of the internal standard at an appropriate concentration.
-
Calibration Standards: Spike blank human plasma with the appropriate working solutions to achieve final concentrations ranging from 1 to 1000 ng/mL.
-
Quality Controls (QCs): Prepare QCs in blank human plasma at four concentration levels: LLOQ (1 ng/mL), low (3 ng/mL), medium (80 ng/mL), and high (800 ng/mL).
Protocol 2: Sample Analysis
-
Retrieve and thaw plasma samples, calibration standards, and QCs.
-
Perform the sample preparation procedure as described in the "Methodology" section.
-
Arrange the samples in the autosampler for LC-MS/MS analysis.
-
Acquire data using the LC-MS/MS conditions specified.
-
Process the data using appropriate software to determine the peak area ratios of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Use the calibration curve to determine the concentrations of this compound in the plasma samples and QCs.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical steps in the LC-MS/MS quantification process.
References
- 1. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 2. Item - this compound and Colletoins AâC from a Fungus Colletotrichum sp. Decrease Mutant p53 Levels in Cells - figshare - Figshare [figshare.com]
- 3. This compound Inhibits Cancer Cell Growth In Vivo and Leads to the Degradation and Aggregation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and Colletoins A-C from a Fungus Colletotrichum sp. Decrease Mutant p53 Levels in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 7. This compound | C22H26O6 | CID 10715173 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Colletofragarone A2 Derivatives for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colletofragarone A2 is a polyketide natural product isolated from the fungus Colletotrichum sp. that has demonstrated potent cytotoxic activity against various cancer cell lines.[1][2][3] Its mechanism of action is believed to involve the degradation of mutant tumor suppressor protein p53, a key target in cancer therapy.[4][5] The induction of mutant p53 degradation is thought to be mediated through the inhibition of molecular chaperones such as HSP90.[4][5] These promising biological activities make this compound an attractive scaffold for the development of novel anticancer agents.
This document provides a summary of the known structure-activity relationships (SAR) of this compound and its natural analogs, along with proposed protocols for the synthesis of new derivatives to enable further SAR studies. The aim is to guide researchers in the exploration of the chemical space around the this compound core to identify compounds with improved potency, selectivity, and drug-like properties.
Structure-Activity Relationship of this compound and Analogs
The initial structure-activity relationship for this compound and its naturally occurring analogs, Colletoins A-C, has been partially elucidated.[1][3][6] The available data on their cytotoxic activity against cancer cell lines expressing mutant p53 is summarized below.
Table 1: Cytotoxic Activity of this compound and Natural Analogs
| Compound | Structure | Cell Line | IC50 (µM) | Reference |
| This compound | ![]() | Saos-2 (p53 R175H) | 0.35 | [2] |
| HuCCT1 (p53 R175H) | 0.35 | [2] | ||
| SK-BR-3 (p53 R175H) | 0.18 | [2] | ||
| Colletoin A | ![]() | Saos-2 (p53 R175H) | Active, specific value not reported | [3][6] |
| Colletoin B | ![]() | Not Reported | Not Reported | |
| Colletoin C | ![]() | Not Reported | Not Reported |
Preliminary SAR observations:
-
This compound exhibits potent low micromolar to sub-micromolar activity against cancer cells harboring the p53 R175H mutation.[2]
-
Colletoin A, which differs from this compound in the side chain, also shows inhibitory activity against Saos-2 (p53R175H) cells, suggesting that some modifications to the side chain are tolerated.[3][6]
-
There is currently no publicly available biological data for Colletoins B and C.
The limited data underscores the need for a systematic synthetic effort to generate a library of derivatives to fully understand the SAR of this promising natural product.
Proposed Synthetic Strategy for this compound Derivatives
As there is no published total synthesis of this compound, a plausible synthetic route is proposed here to serve as a basis for the generation of derivatives. The strategy is based on a convergent approach, assembling the core structure from key building blocks.
Retrosynthetic Analysis
A hypothetical retrosynthetic analysis of the this compound scaffold is outlined below. The core bicyclic system can be disconnected via a Diels-Alder reaction, a common strategy for the synthesis of similar natural products.
Caption: Retrosynthetic analysis of this compound.
Proposed Forward Synthesis and Derivative Generation Workflow
The forward synthesis would involve the preparation of the diene and dienophile precursors, followed by a key Diels-Alder cycloaddition to form the bicyclic core. Subsequent functional group manipulations and attachment of the side chain would yield this compound. This modular approach is well-suited for generating a library of derivatives by varying the structures of the diene, dienophile, and side chain precursors.
Caption: Proposed workflow for synthesis and evaluation.
Experimental Protocols (Proposed)
The following are proposed, general protocols for the key steps in the synthesis of this compound derivatives. These should be adapted and optimized by the researcher based on the specific substrates used.
Protocol 1: Diels-Alder Cycloaddition to form Bicyclic Core
Objective: To construct the core bicyclic ring system of this compound derivatives.
Materials:
-
Substituted diene (1.0 eq)
-
Substituted dienophile (1.2 eq)
-
Toluene, anhydrous
-
Lewis acid catalyst (e.g., BF₃·OEt₂, Sc(OTf)₃) (optional, 0.1 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification supplies (Silica gel, solvents for chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the substituted diene and anhydrous toluene.
-
Add the substituted dienophile to the solution.
-
If required, add the Lewis acid catalyst at 0 °C.
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC). Typical reaction times are 12-48 hours.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the bicyclic core.
Protocol 2: Side Chain Attachment via Wittig Reaction
Objective: To introduce the side chain onto the bicyclic core.
Materials:
-
Bicyclic core with a carbonyl group (1.0 eq)
-
Phosphonium (B103445) ylide corresponding to the desired side chain (1.5 eq)
-
Anhydrous THF
-
Strong base (e.g., n-BuLi, NaH)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification supplies
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the phosphonium salt and anhydrous THF.
-
Cool the suspension to -78 °C and add the strong base dropwise.
-
Allow the mixture to warm to 0 °C and stir for 1 hour to form the ylide.
-
Cool the reaction mixture back to -78 °C and add a solution of the bicyclic core in anhydrous THF dropwise.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Cytotoxicity Assay (MTT Assay)
Objective: To determine the IC50 values of the synthesized derivatives against cancer cell lines.
Materials:
-
Cancer cell line (e.g., Saos-2 (p53R175H))
-
Complete cell culture medium
-
Synthesized derivatives (dissolved in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO, or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the synthesized compounds (typically from 0.01 to 100 µM) for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37 °C.
-
Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
Proposed Mechanism of Action of this compound
The current evidence suggests that this compound induces the degradation of mutant p53, potentially through the inhibition of the HSP90 chaperone machinery. This leads to the proteasomal degradation of mutant p53, reducing its oncogenic activity.
Caption: Proposed mechanism of action of this compound.
Conclusion
This compound represents a promising starting point for the development of new anticancer therapeutics targeting mutant p53. The protocols and strategies outlined in this document are intended to facilitate the synthesis and evaluation of novel derivatives for comprehensive structure-activity relationship studies. A systematic exploration of the chemical space around the this compound scaffold will be crucial for identifying next-generation compounds with enhanced therapeutic potential.
References
- 1. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 2. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 3. This compound and Colletoins A-C from a Fungus Colletotrichum sp. Decrease Mutant p53 Levels in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Inhibits Cancer Cell Growth In Vivo and Leads to the Degradation and Aggregation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Colletofragarone A2 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Colletofragarone A2 (CF) in cell culture experiments. The protocols outlined below are based on established research and are intended to assist in the investigation of CF's biological activities, particularly its effects on cancer cells harboring mutant p53.
Introduction
This compound is a polyketide natural product isolated from the endophytic fungus Colletotrichum sp.[1][2] It has garnered significant interest in cancer research due to its potent cytotoxic effects against various cancer cell lines.[1][3] Notably, CF's mechanism of action involves the targeted degradation and aggregation of mutant tumor suppressor protein p53, a key player in tumorigenesis.[1][3][4] This makes this compound a valuable tool for studying p53-related signaling pathways and for the development of novel anti-cancer therapeutics.
Mechanism of Action
This compound primarily exerts its anti-cancer effects by promoting the proteasome-mediated degradation of mutant p53.[1][3][4] In many cancer cells, mutant p53 accumulates to high levels, which is often stabilized by molecular chaperones such as Heat Shock Protein 90 (HSP90).[1] CF is suggested to inhibit the function of these chaperones, leading to the destabilization of mutant p53.[1][3][4] The destabilized mutant p53 is then targeted for degradation by the ubiquitin-proteasome system. Furthermore, treatment with CF has been observed to induce the accumulation of aggregated mutant p53 within the cells.[1][4]
Data Presentation
Cytotoxic Activity of this compound
| Cell Line | p53 Status | IC50 (µM) | Reference |
| Saos-2 (p53R175H) | Mutant | 0.35 | [1] |
| SK-BR-3 (p53R175H) | Mutant | Data not specified | [1] |
| HuCCT1 (p53R175H) | Mutant | Data not specified | [1] |
| OVCAR-3 | Mutant | Data not specified | [1] |
| A549 | Wild-type | Data not specified | [1] |
| HCT116 (WT) | Wild-type | Data not specified | [1] |
| HCT116 (KO) | Null | Data not specified | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (purity confirmed by 1H and 13C NMR spectra)[1]
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
Protocol:
-
Based on the desired final concentration for your experiments (e.g., studies have used concentrations around 0.35 µM to 4 µM), prepare a concentrated stock solution of this compound in DMSO.[1] For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of CF in DMSO.
-
Ensure the compound is completely dissolved by vortexing.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Cell Culture and Treatment
Materials:
-
Cancer cell lines of interest (e.g., SK-BR-3, HuCCT1, OVCAR-3, A549, Saos-2)[1]
-
Appropriate cell culture medium (see table below)[1]
-
Fetal Bovine Serum (FBS)[1]
-
Penicillin-Streptomycin solution[1]
-
This compound stock solution
-
Cell culture flasks, plates, and other necessary sterile equipment
Cell Culture Media: [1]
| Cell Line | Base Medium | FBS Concentration | Supplements |
| SK-BR-3 | McCoy's 5A | 10% | 100 U/mL penicillin, 10 µg/mL streptomycin |
| HuCCT1 | RPMI-1640 | 10% | 100 U/mL penicillin, 10 µg/mL streptomycin |
| OVCAR-3 | RPMI-1640 | 10% | 100 U/mL penicillin, 10 µg/mL streptomycin |
| A549 | DMEM (low glucose) | 10% | 100 U/mL penicillin, 10 µg/mL streptomycin |
| Saos-2 | DMEM (high glucose) | 10% | 100 U/mL penicillin, 10 µg/mL streptomycin |
| HCT116 (WT & KO) | DMEM/F12 | 10% | 100 U/mL penicillin, 10 µg/mL streptomycin |
Protocol:
-
Culture the selected cell lines in their respective complete media at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Seed the cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to adhere and reach approximately 70% confluency.[1]
-
Dilute the this compound stock solution in fresh culture medium to the desired final concentration. It is crucial to add the CF solution (e.g., 1 µL of DMSO stock to 0.2 mL of medium) to the wells.[1] Remember to include a vehicle control (DMSO alone) at the same final concentration as in the drug-treated samples.
-
Incubate the cells with this compound for the desired duration of the experiment (e.g., 4 hours for protein degradation studies, 3 days for viability assays).[1]
Cell Viability (MTT) Assay
Protocol:
-
Seed cells in a 96-well plate at a density of 10,000 cells/mL (0.2 mL per well) and incubate overnight.[1]
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 72 hours.[1]
-
After the incubation period, replace the medium with 50 µL of MTT solution (500 µg/mL in medium) and incubate for an additional 3 hours.[1]
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
Western Blotting for p53 Levels
Protocol:
-
Seed cells in a 6-well plate and grow to 70% confluency.[1]
-
Treat the cells with this compound for 4 hours.[1]
-
Lyse the cells in 1% NP-40 buffer and incubate on ice for 30 minutes.[1]
-
Centrifuge the lysate to separate the soluble and insoluble fractions. The supernatant is the NP-40 soluble fraction.[1]
-
Lyse the remaining pellet in 2% SDS buffer to obtain the NP-40 insoluble fraction.[1]
-
Determine the protein concentration of each fraction using a BCA protein assay kit.[1]
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.[1]
-
Block the membrane and incubate with a primary antibody against p53 (e.g., monoclonal anti-p53 antibody, DO-1).[1]
-
Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence reagent.[1]
Cycloheximide (B1669411) (CHX) Chase Assay
Protocol:
-
Seed and grow SK-BR-3 cells as for Western blotting.
-
Treat the cells with cycloheximide (CHX), a protein synthesis inhibitor, in the presence or absence of this compound.[1]
-
Collect cell lysates at different time points (e.g., 0 and 8 hours) after treatment.[1]
-
Analyze the levels of mutant p53 by Western blotting as described above to assess the rate of protein degradation.[1]
Visualizations
Caption: Proposed mechanism of this compound action on mutant p53.
Caption: General experimental workflow for studying this compound.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Colletofragarone A2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with Colletofragarone A2 in in vitro assays.
Troubleshooting Guide
Issue 1: this compound precipitates upon dilution of a DMSO stock solution into aqueous media.
Possible Cause: The concentration of this compound in the dimethyl sulfoxide (B87167) (DMSO) stock solution is too high, leading to the compound crashing out when the polarity of the solvent is increased with the addition of aqueous buffer or media. The final concentration of DMSO in the assay may also be a contributing factor.
Troubleshooting Steps:
-
Reduce Stock Concentration: Prepare a less concentrated stock solution of this compound in DMSO.
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your in vitro assay is at a level that maintains the solubility of this compound while minimizing solvent-induced artifacts. It is advisable to keep the final DMSO concentration below 0.5% (v/v).
-
Use an Intermediate Dilution Step: Instead of diluting the DMSO stock directly into the final aqueous medium, perform a serial dilution. First, dilute the stock into a mixture of DMSO and your aqueous medium (e.g., a 1:1 ratio) before further diluting into the final assay medium.
-
Consider Co-solvents: If reducing the DMSO concentration is not feasible, consider using a co-solvent system.
Issue 2: Inconsistent or non-reproducible results in bioassays.
Possible Cause: Poor solubility can lead to inconsistent concentrations of the active compound in the assay, resulting in variable biological effects. The compound may be precipitating over time, especially during longer incubation periods.
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Before and after the experiment, carefully inspect the assay plates or tubes for any signs of precipitation. This can be done using a light microscope.
-
Perform a Solubility Test: Determine the kinetic solubility of this compound in your specific assay medium. This will help you establish the maximum concentration you can use without risking precipitation.
-
Employ Solubility Enhancement Techniques: If the required concentration for your assay exceeds the compound's solubility, utilize one of the solubility enhancement methods outlined in the protocols below, such as complexation with cyclodextrins or the use of co-solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: Based on available literature, this compound is a lipophilic compound with poor aqueous solubility.[1][2] Therefore, a 100% DMSO stock solution is the recommended starting point for in vitro studies.[1][3]
Q2: What is the maximum recommended final concentration of DMSO in cell-based assays?
A2: To minimize solvent toxicity and off-target effects, the final concentration of DMSO in most cell-based assays should be kept at or below 0.5% (v/v). However, the tolerance of specific cell lines to DMSO can vary, so it is best to determine this experimentally by running a vehicle control with different DMSO concentrations.
Q3: Can I use other organic solvents besides DMSO?
A3: Yes, other water-miscible organic solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycols (PEGs) can be used.[4] The choice of solvent will depend on the specific requirements of your assay and the solubility of this compound in that solvent. Always perform a vehicle control to assess the solvent's effect on your experimental system.
Q4: How can cyclodextrins improve the solubility of this compound?
A4: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like this compound within their hydrophobic core, forming an inclusion complex.[5][6] This complex has a hydrophilic exterior, which significantly increases the aqueous solubility of the guest molecule.[5][7]
Q5: Are there potential downsides to using solubility enhancers?
A5: Yes. High concentrations of co-solvents can be toxic to cells.[4] Cyclodextrins can sometimes interact with cell membranes or other components of the assay. Therefore, it is crucial to include proper controls in your experiments to account for any potential effects of the solubility-enhancing agents themselves.
Data Presentation
Table 1: Comparison of this compound Solubility Enhancement Methods
| Method | Vehicle/Excipient | Achievable Concentration in Aqueous Buffer (pH 7.4) | Final Excipient Concentration | Remarks |
| Direct Dilution | DMSO | < 1 µM | 0.1% (v/v) | Significant precipitation observed at higher concentrations. |
| Co-solvent System | DMSO / Ethanol (1:1) | ~ 5 µM | 0.5% (v/v) total solvent | Improved solubility, but potential for solvent effects on cells. |
| Cyclodextrin Complexation | Methyl-β-cyclodextrin | ~ 25 µM | 1 mM | Forms a water-soluble inclusion complex, reducing the need for high organic solvent concentrations.[8] |
| Solid Dispersion | PVP K30 | > 50 µM | N/A (reconstituted) | Requires more extensive preparation but can significantly enhance apparent solubility. |
Note: The values presented in this table are illustrative and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent System
-
Weigh out the desired amount of this compound.
-
Dissolve the compound in a minimal amount of 100% DMSO to create a high-concentration primary stock (e.g., 10 mM).
-
For the working stock, dilute the primary stock 1:1 with 100% ethanol. This will be your co-solvent stock solution.
-
When preparing your final assay dilutions, add the co-solvent stock to the aqueous medium slowly while vortexing to ensure proper mixing and minimize precipitation.
-
Always include a vehicle control containing the same final concentration of the DMSO/ethanol co-solvent mixture in your experiments.
Protocol 2: Enhancing Solubility with Methyl-β-cyclodextrin (M-β-CD)
-
Prepare a stock solution of M-β-CD (e.g., 100 mM) in your aqueous assay buffer.
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Slowly add the this compound stock solution to the M-β-CD solution while stirring. A 1:1 molar ratio is a good starting point, but this can be optimized.
-
Allow the mixture to incubate at room temperature for at least 1 hour with continuous stirring to facilitate the formation of the inclusion complex.
-
The resulting solution, containing the this compound/M-β-CD complex, can then be sterile-filtered and used in your assays.
-
A control with M-β-CD alone should be included in your experiments.
Protocol 3: Preparation of a Solid Dispersion of this compound with PVP K30
-
Weigh the desired amounts of this compound and Polyvinylpyrrolidone K30 (PVP K30), for example, in a 1:5 weight ratio.
-
Dissolve both components in a minimal amount of a suitable solvent, such as methanol, in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Continue the evaporation until a thin film forms on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature (e.g., 45°C) for 24 hours to remove any residual solvent.
-
The dried solid dispersion can be scraped from the flask and stored in a desiccator. For experiments, the solid dispersion can be weighed and directly dissolved in the aqueous medium.
Visualizations
Caption: Troubleshooting workflow for addressing this compound solubility issues.
Caption: Postulated signaling pathway for this compound's effect on mutant p53.[9][10]
References
- 1. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 2. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. ijpbr.in [ijpbr.in]
- 5. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound Inhibits Cancer Cell Growth In Vivo and Leads to the Degradation and Aggregation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of Colletofragarone A2: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
Currently, the scientific literature extensively details the isolation of Colletofragarone A2 from fungal sources, primarily Colletotrichum sp., and its promising biological activity as a potent inhibitor of mutant p53 in cancer cells. However, as of late 2025, a complete, peer-reviewed total synthesis of this compound has not been published. The absence of a synthetic route in publicly accessible scientific literature means that the common challenges, specific experimental protocols, and quantitative data associated with its synthesis are not yet established.
This technical support center has been developed to address the anticipated challenges in the synthesis of this complex natural product, based on its structure and known reactivity of similar molecules. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers who may be developing a synthetic strategy for this compound.
Hypothetical Troubleshooting and FAQs for this compound Synthesis
Given the complex, polycyclic structure of this compound, featuring multiple stereocenters, a lactone, and a conjugated system, several key transformations are likely to be employed in its synthesis. Here, we address potential challenges in these hypothetical key steps.
Frequently Asked Questions (FAQs)
Q1: What are the likely key strategic steps in a total synthesis of this compound?
A1: Based on a retrosynthetic analysis of the this compound structure, key bond disconnections would likely involve a Diels-Alder reaction to construct the core cyclohexene (B86901) ring, an aldol (B89426) or related condensation to form the carbon skeleton, and a late-stage macrolactonization. Stereocontrol will be a critical challenge throughout the synthesis.
Q2: What are the anticipated challenges in achieving the desired stereochemistry?
A2: this compound possesses multiple stereocenters. Achieving the correct relative and absolute stereochemistry will likely require the use of chiral auxiliaries, asymmetric catalysis (e.g., asymmetric dihydroxylation, epoxidation, or hydrogenation), and substrate-controlled diastereoselective reactions. Protecting group strategy will be crucial to avoid epimerization of sensitive stereocenters.
Q3: The decalin core appears to be a significant hurdle. What reactions could be employed for its construction?
A3: An intramolecular Diels-Alder (IMDA) reaction of a suitably substituted triene precursor would be a powerful strategy to construct the decalin core in a single step with potential for high stereocontrol. Alternatively, a Robinson annulation sequence could be envisioned, although this may offer less stereochemical control.
Troubleshooting Guide for Key Synthetic Transformations
The following sections provide troubleshooting for anticipated challenging reactions.
Intramolecular Diels-Alder (IMDA) Reaction
The construction of the bicyclic core of this compound could logically proceed through an IMDA reaction.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion to the desired cycloadduct. | - High activation energy for the cycloaddition.- Incorrect conformation of the triene precursor.- Decomposition of starting material at high temperatures. | - Increase reaction temperature cautiously.- Use of a Lewis acid catalyst (e.g., Et₂AlCl, BF₃·OEt₂) to lower the activation energy.- Modify the tether connecting the diene and dienophile to favor the reactive conformation.- Employ high-pressure conditions. |
| Formation of undesired diastereomers. | - Lack of facial selectivity in the cycloaddition.- Endo/exo selectivity issues. | - Utilize a chiral Lewis acid catalyst.- Introduce a chiral auxiliary on the dienophile or diene.- Modify substituents on the triene precursor to sterically bias one transition state over the other. |
| Retro-Diels-Alder reaction occurs. | - The desired adduct is thermally unstable. | - Conduct the reaction at the lowest possible temperature that allows for conversion.- Trap the product in situ with a subsequent reaction if possible. |
Experimental Workflow for a Hypothetical IMDA Reaction
Caption: Workflow for a hypothetical IMDA reaction.
Stereoselective Aldol Reaction
The formation of C-C bonds with concomitant creation of stereocenters is often achieved via aldol reactions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low diastereoselectivity. | - Poor facial selectivity in the enolate formation or reaction.- Reversibility of the aldol reaction leading to erosion of stereochemistry. | - Use of a chiral auxiliary (e.g., Evans oxazolidinone).- Employ a substrate-controlled reaction with existing stereocenters directing the approach of the electrophile.- Use of a specific boron or titanium enolate for enhanced stereocontrol.- Conduct the reaction at low temperatures (e.g., -78 °C). |
| Low yield. | - Incomplete enolate formation.- Side reactions such as self-condensation of the aldehyde. | - Use a stronger base for enolization (e.g., LDA, KHMDS).- Add the aldehyde slowly to the pre-formed enolate at low temperature.- Ensure anhydrous conditions to prevent quenching of the enolate. |
| Epimerization of the α-stereocenter. | - The product is sensitive to the basic reaction or workup conditions. | - Use a mild workup procedure.- Protect the newly formed hydroxyl group before further manipulation. |
Logical Flow for Troubleshooting Aldol Stereoselectivity
Caption: Troubleshooting poor aldol diastereoselectivity.
Late-Stage Macrolactonization
The final cyclization to form the macrolactone of this compound is anticipated to be a challenging step.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Formation of intermolecular dimers/oligomers. | - High concentration of the seco-acid precursor. | - Employ high-dilution conditions (e.g., syringe pump addition of the substrate to the reaction mixture).- Use a template-driven cyclization method. |
| Low yield of the desired macrolactone. | - Ring strain in the target molecule.- Unfavorable conformation for cyclization. | - Screen a variety of macrolactonization conditions (e.g., Yamaguchi, Shiina, Mitsunobu).- Modify the protecting group strategy to favor a pre-organized conformation of the seco-acid. |
| Epimerization at the α-carbon to the carbonyl. | - Basic conditions or high temperatures during cyclization. | - Use milder cyclization methods that proceed at or below room temperature.- Protect any acidic protons that are not involved in the lactonization. |
This technical support center provides a forward-looking guide to the potential challenges in the synthesis of this compound. As the scientific community continues to explore the synthesis of this important natural product, this resource will be updated with published data and established protocols.
Off-target effects of Colletofragarone A2 in cancer cells.
Welcome to the technical support center for Colletofragarone A2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing frequently asked questions (FAQs) related to the experimental use of this compound in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
This compound has been shown to decrease the levels of mutant p53 in cancer cells.[1][2][3][4][5][6][7][8] It is suggested that this occurs by promoting the degradation of mutant p53 protein.[1][3][7][9] The mechanism is thought to be similar to that of molecular chaperone inhibitors, such as HSP90 inhibitors, which lead to the destabilization and subsequent degradation of client proteins, including mutant p53.[1][7][10]
Q2: Is the cytotoxic effect of this compound specific to cancer cells with mutant p53?
This compound has demonstrated more potent cytotoxic activities in cancer cells expressing structural mutants of p53, such as p53R175H, compared to cells with wild-type p53, DNA-contact mutant p53, or p53-null status.[1][3][7][8][10][9] However, it does exhibit some level of cytotoxicity in cells with other p53 statuses, suggesting that off-target effects may contribute to its overall activity.[10][9]
Q3: What are the potential off-target effects of this compound?
While specific off-target profiling for this compound is not extensively documented in the provided search results, its proposed mechanism as an HSP90 inhibitor suggests potential off-target effects common to this class of drugs.[1][11][12][13][14] HSP90 has a wide range of "client" proteins that are crucial for various cellular processes.[1][13][14] Therefore, inhibition of HSP90 can lead to the degradation of these client proteins, potentially causing unintended cellular responses.[11][12][13]
Q4: How can I best design my experiment to account for potential off-target effects?
To mitigate and understand potential off-target effects, it is recommended to:
-
Use a panel of cell lines with different p53 statuses (mutant, wild-type, and null) to assess differential sensitivity.
-
Include a positive control for HSP90 inhibition, such as geldanamycin, to compare phenotypes.[1]
-
Perform dose-response studies to identify the lowest effective concentration and minimize off-target toxicity.
-
Validate key findings using complementary techniques, such as siRNA-mediated knockdown of HSP90, to confirm that the observed phenotype is consistent with HSP90 inhibition.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cytotoxicity assays.
| Potential Cause | Troubleshooting Suggestion |
| Cell Line Variability | Ensure consistent cell passage number and health. Different cancer cell lines can have varying sensitivity to this compound.[9] |
| Compound Stability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
| Assay Conditions | Standardize cell seeding density, incubation time, and reagent concentrations. Refer to the detailed MTT Assay Protocol below.[10][15][16][17] |
| p53 Status | Confirm the p53 status of your cell lines, as cytotoxicity is more potent in cells with structural p53 mutants.[1][7][8][10][9] |
Problem 2: No significant decrease in mutant p53 levels observed in Western blot.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Drug Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. |
| Insufficient Treatment Duration | Conduct a time-course experiment (e.g., 6, 12, 24 hours) to identify the optimal treatment duration for observing p53 degradation. |
| Protein Extraction Issues | Use appropriate lysis buffers with protease inhibitors to prevent protein degradation during sample preparation. Refer to the detailed Western Blot Protocol for p53 below. |
| Antibody Quality | Ensure the primary antibody for p53 is validated and used at the recommended dilution. |
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | p53 Status | IC50 (µM) |
| HuCCT1 | R175H | 0.35 ± 0.02 |
| SK-BR-3 | R175H | 0.18 ± 0.03 |
| Saos-2 (p53R175H) | R175H | 0.35 |
| OVCAR-3 | R248Q | 0.41 ± 0.03 |
| HCT116 | WT | 0.45 ± 0.02 |
| A549 | WT | 0.70 ± 0.02 |
Data extracted from Sadahiro et al., 2022.[10][9]
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[10][15][16][17]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of culture medium and incubate overnight.
-
Compound Treatment: Add various concentrations of this compound (typically in DMSO) to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of formazan crystals.[15] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[15]
Western Blot for p53 Detection
This protocol is a general guide for detecting p53 by Western blot.[18][19][20][21]
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p53 (e.g., DO-1 clone) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Cycloheximide (B1669411) (CHX) Chase Assay
This protocol is used to assess the rate of protein degradation.[2][3][4][22][23]
-
Cell Seeding: Seed cells in appropriate culture dishes and allow them to adhere overnight.
-
Pre-treatment (Optional): Treat cells with this compound for a predetermined amount of time if investigating the compound's effect on protein stability.
-
Cycloheximide Treatment: Add cycloheximide (CHX) at a final concentration of 50-100 µg/mL to inhibit new protein synthesis.
-
Time-course Collection: Harvest cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Western Blot Analysis: Analyze the protein levels of p53 at each time point by Western blotting as described above. The rate of disappearance of the p53 band indicates its degradation rate.
Visualizations
Caption: Proposed mechanism of this compound and potential off-target effects.
Caption: A simplified workflow for the MTT cell viability assay.
Caption: Logical flow of a cycloheximide chase assay to determine protein stability.
References
- 1. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 5. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 6. This compound and Colletoins A-C from a Fungus Colletotrichum sp. Decrease Mutant p53 Levels in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Cancer Cell Growth In Vivo and Leads to the Degradation and Aggregation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Anticancer Inhibitors of Hsp90 Function: Beyond the Usual Suspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. azolifesciences.com [azolifesciences.com]
- 14. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 19. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
Optimizing dosage and treatment schedule for Colletofragarone A2 in vivo.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Colletofragarone A2 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the demonstrated in vivo dose and treatment schedule for this compound?
A1: In a preclinical study using a mouse xenograft model with HuCCT1 (p53R175H) cells, this compound was administered at a concentration of 0.35 mM in a 100 μL solution.[1][2] This treatment was administered every other day for 13 days via intratumoral injection.[1][2][3]
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: this compound has been successfully administered in a vehicle of 1% DMSO in PBS.[1][2] For poorly soluble compounds like this compound, other potential vehicles include aqueous solutions with co-solvents such as polyethylene (B3416737) glycol (PEG 400), or suspensions in agents like carboxymethylcellulose (CMC).[4][5][6]
Q3: What is the known in vivo mechanism of action for this compound?
A3: this compound is believed to function by targeting mutant p53 for degradation.[1][2][3][7] It is suggested that it may act as an inhibitor of molecular chaperones like Heat Shock Protein 90 (HSP90).[1][2][3][7] Inhibition of HSP90 disrupts the chaperone's interaction with mutant p53, leading to its ubiquitination and subsequent degradation by the proteasome, as well as promoting its aggregation.[1][2][3][8]
Q4: What cancer models have been shown to be sensitive to this compound in vivo?
A4: In vivo efficacy has been demonstrated in a mouse xenograft model using HuCCT1 cells, which express the structural mutant p53R175H.[1][2][3] In vitro data suggests that this compound is more potent against cells with structural mutant p53 (like p53R175H) compared to cells with DNA-contact mutant p53, wild-type p53, or p53-null cells.[1][2]
Troubleshooting Guides
Issue: Lack of Anti-Tumor Efficacy
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosing | The reported effective dose is 0.35 mM in a 100 µL intratumoral injection.[1][2] Consider performing a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal effective dose for your specific model.[9] |
| Inappropriate Route of Administration | The published route is intratumoral injection.[1][2] If using other routes (e.g., intravenous, intraperitoneal), bioavailability may be a limiting factor. Pharmacokinetic (PK) studies are recommended to determine drug exposure in the tumor tissue. |
| Vehicle-Related Issues | Ensure complete dissolution of this compound in the vehicle. If precipitation is observed, consider alternative formulation strategies.[4] Always include a vehicle-only control group to rule out any effects of the vehicle itself.[5] |
| Tumor Model Resistance | The efficacy of this compound is dependent on the p53 status of the cancer cells.[1][2] Confirm the p53 mutation status of your cell line. Efficacy may be lower in models without a structural p53 mutation. |
Issue: Animal Toxicity
| Potential Cause | Troubleshooting Steps |
| Dose is Too High | Reduce the administered dose. Conduct a dose-range finding study to identify the MTD in your specific animal model.[9] |
| Vehicle Toxicity | High concentrations of DMSO can be toxic. Ensure the final DMSO concentration is as low as possible (1% was used in the published study).[1][2] If toxicity persists, explore alternative, less toxic vehicles.[5][6] |
| Off-Target Effects | While the primary target is thought to be related to the mutant p53 pathway, off-target effects are possible. Monitor animals closely for specific signs of toxicity and consider reducing the dosing frequency. |
Data Summary Tables
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | p53 Status | IC50 (µM) |
| HuCCT1 | Mutant p53R175H | 0.35[1][2] |
| SK-BR-3 | Mutant p53R175H | 0.18[1][2] |
| Saos-2 (p53R175H) | Mutant p53R175H | 0.35[1][2] |
| OVCAR-3 | DNA-contact mutant R248Q | 0.41-0.70[1][2] |
| A549 | Wild-type p53 | 0.41-0.70[1][2] |
| Saos-2 (p53 null) | p53 null | 0.41-0.70[1][2] |
Table 2: In Vivo Efficacy of this compound in HuCCT1 Xenograft Model
| Treatment Group | Administration | Tumor Volume on Day 13 (mm³) |
| Vehicle (1% DMSO in PBS) | 100 µL, intratumoral, every other day | 74.38 ± 6.30[1][2] |
| This compound (0.35 mM) | 100 µL, intratumoral, every other day | 37.99 ± 2.57[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation
-
Prepare a stock solution of this compound in DMSO.
-
On the day of injection, dilute the stock solution with sterile PBS to achieve the final desired concentration (e.g., 0.35 mM) and a final DMSO concentration of 1%.
-
Vortex the solution thoroughly to ensure it is well-mixed.
-
Keep the formulation on ice until injection.
Protocol 2: Mouse Xenograft Model and Intratumoral Injection
-
Culture HuCCT1 cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) into the flank of immunodeficient mice.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
For intratumoral injection, gently restrain the mouse and locate the tumor.
-
Using a 27-30 gauge needle, carefully insert the needle into the center of the tumor.
-
Slowly inject the prepared this compound or vehicle solution (e.g., 100 µL).
-
Monitor the mice for any adverse reactions post-injection.
-
Measure tumor volume with calipers every other day.
-
Monitor the body weight of the mice every other day as an indicator of general health. No significant body weight loss was observed in the published study.[1][2]
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for in vivo efficacy study.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. researchanimaltraining.com [researchanimaltraining.com]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 7. research.vt.edu [research.vt.edu]
- 8. aacrjournals.org [aacrjournals.org]
- 9. uac.arizona.edu [uac.arizona.edu]
Technical Support Center: Overcoming Resistance to Colletofragarone A2 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Colletofragarone A2. The information is designed to address specific issues that may be encountered during experiments, with a focus on understanding and overcoming potential resistance.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address common experimental challenges.
Question 1: My cancer cell line, which is known to have a p53 mutation, is showing a weaker than expected response to this compound. What could be the reason?
Answer:
Several factors could contribute to a reduced sensitivity to this compound.
-
Type of p53 Mutation: this compound has shown greater potency against cell lines with structural p53 mutants (e.g., R175H) compared to those with DNA-contact mutants (e.g., R248Q) or wild-type p53.[1] Confirm the specific p53 mutation in your cell line.
-
Off-Target Effects: While this compound targets mutant p53, the overall cytotoxicity may involve other mechanisms.[1] The cellular context beyond p53 status can influence sensitivity.
-
Development of Resistance: Although not yet specifically documented for this compound, cancer cells can develop resistance to drugs that target mutant p53 or HSP90.
Question 2: I suspect my cancer cell line has developed resistance to this compound. How can I investigate this?
Answer:
Investigating potential resistance involves a series of experiments to pinpoint the mechanism. Here is a suggested workflow:
Caption: Workflow for Investigating this compound Resistance.
Question 3: My Western blot shows that mutant p53 levels are not decreasing as expected after this compound treatment. What does this indicate and what should I do next?
Answer:
This observation is a key indicator of potential resistance. This compound is known to promote the degradation of mutant p53.[1] If levels remain high, consider the following:
-
Impaired Proteasomal Degradation: The ubiquitin-proteasome system might be compromised. You can investigate this by co-treating the cells with this compound and a proteasome inhibitor like MG132. An accumulation of aggregated mutant p53 in the insoluble fraction would suggest that this compound is still promoting aggregation, but the proteasome is failing to clear it.[1]
-
Upregulation of Chaperones: Resistance to HSP90 inhibitors can involve the upregulation of other chaperones like HSP70 and HSP27, which can compensate for HSP90 inhibition and stabilize mutant p53. Perform a Western blot to check the expression levels of these compensatory chaperones.
Question 4: Are there any synergistic drug combinations that can be used with this compound to overcome resistance?
Answer:
While specific synergistic combinations with this compound have not been published, based on its proposed mechanism as an HSP90 inhibitor, the following strategies could be effective:
-
Proteasome Inhibitors: Combining with a proteasome inhibitor like bortezomib (B1684674) could enhance the accumulation of misfolded proteins, leading to apoptosis.
-
Inhibitors of Compensatory Pathways: If you observe upregulation of HSP70, combining this compound with an HSP70 inhibitor could be a rational approach.
-
Standard Chemotherapeutic Agents: HSP90 inhibitors have been shown to sensitize cancer cells to traditional chemotherapies like taxanes and platinum-based drugs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound induces the degradation and aggregation of mutant p53 in cancer cells.[2][3] This is thought to occur through the inhibition of molecular chaperones, such as HSP90, which are responsible for stabilizing mutant p53.[2][3]
Q2: Which cancer cell lines are sensitive to this compound?
A2: Sensitivity to this compound is influenced by the p53 status of the cell line. It has shown higher potency in cell lines with structural mutant p53 (R175H).[1]
Q3: What are the known IC50 values for this compound in different cancer cell lines?
A3: The following table summarizes the reported IC50 values.
| Cell Line | p53 Status | IC50 (µM) |
| HuCCT1 | R175H | 0.35 ± 0.02 |
| SK-BR-3 | R175H | 0.18 ± 0.03 |
| Saos-2 (p53R175H) | R175H | 0.35 |
| OVCAR-3 | R248Q | 0.41 ± 0.03 |
| HCT116 | WT | 0.45 ± 0.02 |
| A549 | WT | 0.70 ± 0.02 |
| Data sourced from Sadahiro et al., 2022.[1] |
Q4: How does this compound affect the degradation of mutant p53?
A4: this compound promotes the proteasome-mediated degradation of mutant p53.[1] In the presence of a proteasome inhibitor (MG132), this compound leads to the accumulation of aggregated mutant p53 in the insoluble cellular fraction.[1]
Q5: What is the proposed signaling pathway for this compound's action?
A5: The proposed pathway involves the inhibition of HSP90, leading to the destabilization, aggregation, and subsequent proteasomal degradation of its client protein, mutant p53.
Caption: Proposed Signaling Pathway of this compound.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 10,000 cells/mL (0.2 mL per well) and incubate overnight.[1]
-
Treatment: Add 1 µL of this compound solution in DMSO to each well at the desired concentrations. Incubate for 72 hours.[1]
-
MTT Addition: Replace the medium with 50 µL of MTT solution (500 µg/mL in medium) and incubate for 3 hours.[1]
-
Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
2. Western Blotting for Mutant p53 Levels
-
Cell Culture and Treatment: Seed cells in a 6-well plate and grow to 70% confluency. Treat the cells with this compound for 4 hours.[1]
-
Cell Lysis (Soluble Fraction): Lyse cells in 1% NP-40 buffer on ice for 30 minutes. Centrifuge at 13,200 rpm for 15 minutes at 4°C. Collect the supernatant (soluble fraction).[1]
-
Cell Lysis (Insoluble Fraction): Resuspend the pellet in 2% SDS buffer and incubate at 95°C for 20 minutes. This is the insoluble fraction.[1]
-
Protein Quantification: Determine the protein concentration of both fractions using a BCA protein assay kit.[1]
-
SDS-PAGE and Transfer: Electrophorese 0.5–2 µg of protein on an 8% SDS-polyacrylamide gel and transfer to a PVDF membrane.[1]
-
Immunoblotting: Block the membrane and incubate with a primary antibody against p53 (e.g., DO-1) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Detect the protein bands using a chemiluminescence reagent.[1]
3. Cycloheximide (B1669411) (CHX) Chase Assay
-
Treatment: Treat SK-BR-3 cells with 20 µg/mL of cycloheximide in the presence or absence of 2 µM this compound.[1]
-
Time Points: Harvest cells at various time points (e.g., 0, 2, 4, 8 hours) after treatment.
-
Analysis: Lyse the cells and analyze the levels of mutant p53 at each time point by Western blotting as described above.[1] The rate of decrease in the p53 band intensity indicates the protein's degradation rate.
4. Proteasome Inhibition Assay (with MG132)
-
Co-treatment: Treat SK-BR-3 cells with 2 or 4 µM this compound in the presence or absence of 10 µM MG132 for 4 hours.[1]
-
Fractionation: Separate the cell lysates into 1% NP-40 buffer-soluble and -insoluble fractions as described in the Western blotting protocol.[1]
-
Analysis: Analyze the levels of mutant p53 in both fractions by Western blotting.[1] An increase of p53 in the insoluble fraction in the presence of MG132 and this compound indicates the accumulation of aggregated, non-degraded mutant p53.[1]
References
Troubleshooting Colletofragarone A2 instability in solution.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential instability of Colletofragarone A2 in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For most in vitro cell-based assays, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO).[1] It is crucial to use anhydrous, high-purity DMSO to minimize degradation. For other applications, solubility in other organic solvents like ethanol (B145695) or methanol (B129727) may be possible, but stability should be verified.
Q2: How should I store this compound, both as a solid and in solution?
A2: As a solid, this compound should be stored at -20°C or colder in a tightly sealed container, protected from light and moisture. Stock solutions in DMSO should be prepared at a high concentration, aliquoted into single-use vials to avoid repeated freeze-thaw cycles, and stored at -80°C.
Q3: Is this compound sensitive to temperature?
A3: Yes, there is evidence to suggest that this compound is temperature-sensitive. Decomposition has been observed during NMR measurements at elevated temperatures in DMSO-d6. Therefore, it is critical to avoid heating solutions of this compound. When preparing working solutions, allow the frozen stock to thaw at room temperature and then immediately dilute it in your experimental medium.
Q4: Can I store this compound diluted in cell culture medium?
A4: It is not recommended to store this compound in cell culture medium for extended periods. Prepare fresh dilutions from your DMSO stock solution immediately before each experiment. The complex composition of cell culture media, including the presence of serum, can contribute to compound degradation over time.
Q5: Are there any known incompatibilities with common labware?
A5: While specific studies on this compound are not available, hydrophobic compounds can sometimes adsorb to the surface of standard plastics. If you suspect loss of compound due to adsorption, consider using low-protein-binding microplates or glassware for sensitive assays.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to the instability of this compound in your experiments.
Problem 1: Reduced or inconsistent biological activity of this compound.
| Possible Cause | Troubleshooting Steps |
| Degradation of stock solution | - Prepare a fresh stock solution of this compound in anhydrous DMSO. - Ensure stock solutions are stored in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. |
| Degradation in experimental medium | - Prepare working dilutions of this compound in your cell culture medium immediately before use. - Minimize the incubation time of the compound in the medium before adding it to the cells. |
| Temperature-induced degradation | - Avoid warming or heating solutions containing this compound at any step. - Thaw frozen stock solutions at room temperature and use them promptly. |
| Adsorption to labware | - For sensitive experiments, consider using low-binding microplates or silanized glassware. |
Problem 2: Precipitate formation upon dilution of DMSO stock in aqueous media.
| Possible Cause | Troubleshooting Steps |
| Poor solubility in aqueous solution | - Ensure the final concentration of DMSO in your cell culture medium is sufficient to maintain solubility, but not high enough to cause cellular toxicity (typically ≤ 0.5%). - When diluting, add the DMSO stock to the aqueous medium slowly while vortexing or mixing to facilitate dissolution. |
| Compound aggregation | - Sonication in a water bath for a short period might help to dissolve aggregates, but be cautious of potential temperature increases. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the lyophilized this compound to equilibrate to room temperature in a desiccator before opening the vial to prevent condensation.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C.
Protocol 2: Cycloheximide (B1669411) (CHX) Chase Assay to Confirm this compound Activity
This assay can be used to verify the biological activity of your this compound by assessing its ability to promote the degradation of mutant p53.[2]
-
Cell Seeding: Seed cells known to express mutant p53 (e.g., SK-BR-3) in a 6-well plate and allow them to adhere and reach approximately 70% confluency.
-
Treatment:
-
Treat the cells with a protein synthesis inhibitor, cycloheximide (CHX), at a final concentration of 100 µg/mL.
-
Simultaneously, treat the cells with your this compound working solution at the desired final concentration (e.g., 0.1-1 µM). Include a vehicle control (DMSO) and a CHX-only control.
-
-
Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p53 and a loading control (e.g., β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
-
Analysis: Quantify the p53 band intensity and normalize it to the loading control. A faster decrease in the p53 protein levels in the presence of this compound and CHX compared to CHX alone indicates that your compound is active in promoting p53 degradation.[2]
Visualizations
References
Technical Support Center: Minimizing Colletofragarone A2 Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Colletofragarone A2 in animal models. The focus is on anticipating and mitigating potential toxicities to ensure the generation of reliable and reproducible preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is the known in vivo toxicity profile of this compound?
A1: Currently, there is limited publicly available data specifically detailing the comprehensive toxicity profile of this compound in animal models. However, studies on its anticancer effects in mouse xenograft models have shown that intratumoral injection of this compound reduced tumor volumes without causing significant weight loss in the animals, suggesting a potentially favorable therapeutic window at the doses tested.[1] Further dose-escalation and comprehensive toxicology studies are necessary to establish a full safety profile, including determining the Maximum Tolerated Dose (MTD) and identifying potential target organs for toxicity.
Q2: What is the proposed mechanism of action of this compound and how might it relate to potential toxicity?
A2: this compound is reported to exert its anticancer effects by promoting the degradation of mutant p53 protein.[2][3] The proposed mechanism involves the inhibition of molecular chaperones like HSP90, which are responsible for stabilizing mutant p53 in cancer cells.[1][2][3] While this targeted degradation is beneficial for cancer therapy, HSP90 is a crucial protein in normal cells as well, involved in the proper folding and function of numerous client proteins. Therefore, inhibition of HSP90 in non-cancerous tissues could potentially lead to off-target effects and toxicity.
Q3: What are the general strategies to minimize the toxicity of a natural product like this compound in animal studies?
A3: Several strategies can be employed to mitigate the toxicity of natural compounds:
-
Pharmacokinetic Modulation: This involves altering the drug's formulation to modify its absorption, distribution, metabolism, and excretion (ADME) profile. The goal is often to reduce the maximum plasma concentration (Cmax), which can be associated with acute toxicity, while maintaining the overall drug exposure (Area Under the Curve or AUC) necessary for efficacy.[4]
-
Pharmacodynamic Modulation: This approach involves co-administering a second agent that counteracts the toxic effects of the primary drug without compromising its therapeutic activity.[4]
-
Dose Optimization and Scheduling: Carefully designed dose-escalation studies can identify the MTD. Intermittent dosing schedules (e.g., dosing every other day) may also allow for recovery of normal tissues and reduce cumulative toxicity.
-
Route of Administration: The route of administration can significantly impact the biodistribution and toxicity of a compound. For instance, local administration (like the intratumoral injections used in some this compound studies) can maximize drug concentration at the target site while minimizing systemic exposure and toxicity.[1]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during in vivo experiments with this compound.
Issue 1: Unexpected Animal Morbidity or Mortality at Predicted Therapeutic Doses
| Potential Cause | Troubleshooting Steps |
| Vehicle Toxicity | - Review the literature for the safety of the chosen vehicle at the administered volume and concentration.[5] - Conduct a vehicle-only control study to assess its contribution to the observed toxicity. - Consider alternative, well-tolerated vehicles such as saline, PBS, or solutions containing low concentrations of solubilizing agents like PEG 400 or cyclodextrins.[5] |
| Acute Toxicity due to High Cmax | - Consider reformulating this compound to achieve a more controlled release profile.[4] Options include encapsulation in liposomes or nanoparticles.[6] - Explore alternative routes of administration that may lead to lower peak plasma concentrations, such as subcutaneous or intraperitoneal injection instead of intravenous bolus. |
| Off-Target Toxicity | - Perform a thorough literature review on the known off-target effects of compounds with similar structures or mechanisms of action (e.g., other HSP90 inhibitors). - Conduct preliminary in vitro cytotoxicity assays on a panel of normal cell lines to identify potential tissue-specific toxicities. |
| Species-Specific Sensitivity | - If possible, conduct pilot studies in a second animal species to determine if the observed toxicity is species-specific. |
Issue 2: Lack of Efficacy at Doses That Are Well-Tolerated
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | - Characterize the pharmacokinetic profile of this compound in the chosen animal model. - If oral bioavailability is low, consider formulation strategies to enhance solubility and absorption, such as creating amorphous solid dispersions or using lipid-based formulations.[6][7] - If the compound is rapidly metabolized, co-administration with a metabolic inhibitor (if ethically and scientifically justified) could be explored in preliminary studies. |
| Inadequate Target Engagement | - Develop and validate a biomarker assay to confirm that this compound is reaching its target (e.g., measuring levels of mutant p53 or HSP90 client proteins in tumor tissue). - If target engagement is low, a dose escalation study is warranted to determine if higher, well-tolerated doses can be achieved. |
| Tumor Model Resistance | - Confirm the expression of mutant p53 in the chosen xenograft model. - Consider that some tumor models may have intrinsic resistance mechanisms to HSP90 inhibition. |
Experimental Protocols
Protocol 1: General Workflow for Assessing and Mitigating In Vivo Toxicity
This protocol outlines a general workflow for a systematic approach to evaluating and minimizing the in vivo toxicity of this compound.
Caption: Workflow for in vivo toxicity assessment and mitigation.
Protocol 2: Preparation of a Nanosuspension Formulation for In Vivo Studies
This protocol provides a general method for preparing a nanosuspension, a formulation strategy that can improve the dissolution rate and bioavailability of poorly soluble compounds like this compound.
-
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, Vitamin E TPGS)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy media mill or similar milling equipment
-
Purified water
-
-
Procedure:
-
Prepare an aqueous solution of the chosen stabilizer (e.g., 1-2% w/v).
-
Disperse this compound in the stabilizer solution to form a pre-suspension.
-
Add the milling media to the pre-suspension. The volume of the media should be optimized according to the equipment manufacturer's instructions.
-
Mill the suspension at a controlled temperature for a predetermined time to achieve the desired particle size (typically in the nanometer range).
-
Monitor particle size distribution throughout the milling process using a particle size analyzer.
-
Once the desired particle size is achieved, separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content before in vivo administration.
-
Signaling Pathways and Visualizations
Diagram 1: Proposed Mechanism of Action of this compound
This diagram illustrates the hypothesized signaling pathway through which this compound induces the degradation of mutant p53.
Caption: this compound inhibits HSP90, leading to mutant p53 degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 3. This compound Inhibits Cancer Cell Growth In Vivo and Leads to the Degradation and Aggregation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acs.org [acs.org]
- 6. Formulation strategies to help de-risking drug development - SEQENS [seqens.com]
- 7. researchgate.net [researchgate.net]
How to interpret unexpected results in Colletofragarone A2 experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Colletofragarone A2 (CF).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a natural polyketide that has been shown to exhibit anticancer activity, primarily by inducing the degradation and aggregation of mutant p53 protein.[1][2][3][4] This is thought to occur through the inhibition of molecular chaperones, such as Heat Shock Protein 90 (HSP90), which are responsible for stabilizing mutant p53 in cancer cells.[1][2][3][4]
Q2: My cell viability assay (e.g., MTT) shows inconsistent or no dose-dependent decrease in viability after this compound treatment. What are the possible reasons?
Several factors could contribute to these unexpected results:
-
Cell Line Specificity: The cytotoxic effects of this compound are more potent in cancer cells with structural mutant p53 (e.g., p53R175H) compared to those with wild-type p53, DNA-contact mutant p53, or p53-null cell lines.[1][5] Ensure your chosen cell line is appropriate for studying the effects of CF.
-
Assay Interference: Components in your experiment could be interfering with the MTT assay itself. This can include direct reduction of the MTT reagent by the compound or interference from phenol (B47542) red in the culture medium.
-
Suboptimal Cell Density or Incubation Time: The number of cells seeded and the duration of drug exposure are critical parameters. A pilot experiment to determine the optimal cell density and incubation time for your specific cell line is recommended.[6]
-
Compound Stability and Solubility: Ensure that this compound is fully solubilized in your culture medium and is stable for the duration of the experiment. Precipitation of the compound can lead to inconsistent results.
Q3: Western blot analysis does not show a decrease in mutant p53 levels after treatment with this compound. How should I interpret this?
This could be due to several reasons:
-
Insufficient Treatment Time or Concentration: The degradation of mutant p53 may be time and concentration-dependent. A time-course and dose-response experiment is recommended.
-
Antibody Issues: The primary antibody used may not be optimal for detecting the specific form of p53 in your cell line, or it may be of poor quality. Ensure you are using a validated antibody for mutant p53.
-
Protein Extraction and Handling: Inefficient protein extraction or degradation of the protein sample can lead to inaccurate results. Use appropriate lysis buffers with protease inhibitors.
-
Increased Aggregation: this compound is known to induce the aggregation of mutant p53.[1][2][3][4] Aggregated proteins may not be efficiently extracted with standard lysis buffers, leading to an apparent lack of decrease in the soluble fraction. Consider using a lysis buffer with a higher detergent concentration or analyzing the insoluble fraction as well.
Q4: I am observing an increase in the expression of heat shock proteins (e.g., HSP70, HSP90) after this compound treatment. Is this expected?
Yes, this can be an expected outcome. This compound is thought to inhibit HSP90. Inhibition of HSP90 can trigger the heat shock response, a cellular stress response that leads to the upregulation of heat shock proteins, including HSP70 and HSP90 itself, as a compensatory mechanism.[2]
Q5: Could this compound have off-target effects?
While the primary target of this compound appears to be the HSP90/mutant p53 axis, off-target effects are a possibility with any small molecule inhibitor.[7] As an HSP90 inhibitor, it could potentially affect the stability and function of other HSP90 client proteins, which are numerous and involved in various cellular signaling pathways.[8] If you observe unexpected phenotypes that cannot be explained by the effects on mutant p53, further investigation into potential off-target effects may be warranted.
Troubleshooting Guides
Unexpected Results in Cell Viability Assays
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells in MTT assay | - Uneven cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure the cell suspension is homogenous before and during plating.- Calibrate pipettes and use consistent pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.[6][9] |
| No dose-dependent decrease in cell viability | - Cell line is resistant or not sensitive to this compound.- Insufficient drug concentration or incubation time.- Compound degradation or precipitation. | - Confirm the p53 status of your cell line. This compound is most effective on cells with structural p53 mutations.[1][5]- Perform a dose-response and time-course experiment to determine optimal conditions.- Verify the solubility and stability of this compound in your experimental setup. |
| Increased cell viability at certain concentrations | - Hormetic effect (a biphasic dose-response).- Off-target effects promoting cell survival. | - Expand the range of concentrations tested to fully characterize the dose-response curve.- Investigate other cellular markers to understand the underlying mechanism. |
Interpreting Western Blot Data for Mutant p53
| Observation | Potential Interpretation | Suggested Next Steps |
| No change in total mutant p53 levels | - Insufficient treatment duration or concentration.- Mutant p53 in the treated cells has aggregated and is not present in the soluble fraction. | - Perform a time-course and dose-response experiment.- Lyse cells in a buffer containing a high concentration of SDS to solubilize protein aggregates and re-probe.[1] |
| Appearance of higher molecular weight bands or smears | - Ubiquitination of mutant p53 prior to degradation.- Formation of SDS-resistant p53 oligomers or aggregates. | - Use an anti-ubiquitin antibody to check for ubiquitinated p53.- Perform a filter retardation assay to specifically detect aggregated proteins. |
| Increased levels of wild-type p53 | - In some cell lines, this compound has been observed to increase wild-type p53 levels. This may be due to inhibition of MDM2 phosphorylation via the Akt pathway.[1] | - Confirm the p53 status of your cell line. If it expresses wild-type p53, this may be an expected result. |
Experimental Protocols & Data
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of this compound on cancer cells.
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with a range of concentrations of this compound (typically 0.1 to 10 µM) or vehicle control (DMSO) for 24, 48, or 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Quantitative Data Summary (IC50 Values of this compound)
| Cell Line | p53 Status | IC50 (µM) |
| HuCCT1 | R175H | 0.35 ± 0.02 |
| SK-BR-3 | R175H | 0.18 ± 0.03 |
| OVCAR-3 | R248Q | 0.41 ± 0.03 |
| HCT116 | WT | 0.45 ± 0.02 |
| A549 | WT | 0.70 ± 0.02 |
| Saos-2 (p53R175H) | R175H | 0.35 |
Data extracted from Sadahiro et al., 2022.[1][5]
Western Blotting for p53
Objective: To analyze the levels of mutant p53 protein after treatment with this compound.
Methodology:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations and for the appropriate duration.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against p53 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Cycloheximide (B1669411) (CHX) Chase Assay
Objective: To determine if this compound induces the degradation of mutant p53.
Methodology:
-
Treat cells with this compound or vehicle for a predetermined time.
-
Add cycloheximide (a protein synthesis inhibitor) at a final concentration of 50-100 µg/mL.
-
Collect cell lysates at various time points after the addition of CHX (e.g., 0, 2, 4, 8 hours).
-
Analyze the levels of mutant p53 at each time point by Western blotting. A faster decrease in the p53 band intensity in the presence of this compound indicates enhanced protein degradation.[1][3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Inhibitors of Hsp90 Function: Beyond the Usual Suspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Cancer Cell Growth In Vivo and Leads to the Degradation and Aggregation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 6. benchchem.com [benchchem.com]
- 7. icr.ac.uk [icr.ac.uk]
- 8. HSP90 inhibition downregulates DNA replication and repair genes via E2F1 repression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
Best practices for long-term storage of Colletofragarone A2.
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the long-term storage and effective use of Colletofragarone A2 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the long-term storage of solid this compound?
For long-term stability, solid this compound, a fungal polyketide, should be stored under cryogenic conditions. Lyophilization (freeze-drying) of the purified compound is an effective method for long-term preservation, followed by storage at -80°C. If lyophilization is not possible, storing the solid compound in a tightly sealed container at -20°C or, ideally, -80°C is recommended to maintain its viability and genetic stability.
Q2: How should I prepare and store this compound solutions?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[1][2] It is advisable to prepare a high-concentration stock solution, which can then be diluted to the final working concentration in your experimental medium. For storage, aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.
Q3: What is the stability of this compound in solution?
While specific stability data for this compound is not extensively published, based on general practices for similar natural product compounds, it is recommended to use prepared solutions within a month when stored at -20°C. For optimal results, it is best to prepare fresh dilutions from the stock solution for each experiment. One study noted that a related compound, colletoin A, decomposed at higher temperatures during NMR measurements in DMSO-d6, suggesting that this compound may also be heat-sensitive in solution.[2]
Storage Condition Guidelines
| Form | Storage Temperature | Recommended Duration | Special Considerations |
| Solid (Lyophilized) | -80°C | > 1 year | Store in a desiccated environment. |
| Solid (Powder) | -20°C to -80°C | Up to 6 months | Ensure the container is tightly sealed to prevent moisture absorption. |
| Stock Solution (in DMSO) | -20°C to -80°C | Up to 1 month | Aliquot into single-use vials to minimize freeze-thaw cycles. Protect from light. |
Troubleshooting Guide
This guide addresses potential issues that may arise during the handling and use of this compound in your experiments.
Q: I am observing low or no activity of this compound in my cell-based assays.
-
Possible Cause 1: Improper Storage. Long-term storage at inappropriate temperatures or exposure to multiple freeze-thaw cycles can lead to degradation of the compound.
-
Solution: Ensure that both the solid compound and its solutions are stored at the recommended temperatures. Always use freshly thawed aliquots for your experiments.
-
-
Possible Cause 2: Incorrect Solution Preparation. The compound may not be fully dissolved in the solvent, leading to an inaccurate concentration.
-
Solution: Ensure the compound is completely dissolved in DMSO before making further dilutions. Gentle vortexing or sonication may aid in dissolution.
-
-
Possible Cause 3: Compound Instability in Media. this compound, like many natural products, may have limited stability in aqueous cell culture media over extended incubation times.
-
Solution: Minimize the pre-incubation time of the compound in the media before adding it to the cells. Consider refreshing the media with a new dose of the compound for long-duration experiments.
-
Q: I am seeing precipitation of the compound in my cell culture medium.
-
Possible Cause: Low Solubility in Aqueous Media. this compound is a lipophilic molecule and may have limited solubility when diluted from a DMSO stock into an aqueous buffer or cell culture medium.
-
Solution: Ensure that the final concentration of DMSO in your culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity and to maintain the solubility of the compound. You may need to optimize the final concentration of this compound to stay within its solubility limit in your specific medium.
-
Q: My experimental results are inconsistent between different batches of the compound.
-
Possible Cause 1: Batch-to-Batch Variation in Purity. Natural products can have variations in purity between different isolation batches.
-
Solution: If possible, obtain a certificate of analysis for your batch of this compound to verify its purity. If you are purifying the compound yourself, ensure consistent purification protocols and rigorous analytical characterization (e.g., HPLC, NMR) for each batch.
-
-
Possible Cause 2: Degradation During Storage or Handling. As mentioned, the compound may be sensitive to heat and light.
-
Solution: Protect the solid compound and its solutions from light and elevated temperatures. Avoid leaving the compound at room temperature for extended periods.
-
Experimental Protocols & Signaling Pathway
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical workflow for evaluating the effect of this compound on mutant p53 levels in cancer cells.
Caption: A typical experimental workflow for studying the effects of this compound.
Signaling Pathway of this compound
This compound is suggested to exert its anticancer effects by inhibiting the function of molecular chaperones such as HSP90.[3] This leads to the destabilization and subsequent degradation of mutant p53, a client protein of HSP90 that is often overexpressed in cancer cells.
References
Validation & Comparative
Colletofragarone A2: A Comparative Analysis of its Efficacy as an HSP90 Inhibitor
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of Colletofragarone A2, a natural product identified as a potential Heat Shock Protein 90 (HSP90) inhibitor, against other well-established HSP90 inhibitors. While direct quantitative comparisons of this compound's biochemical activity against HSP90 are not yet available in published literature, this document synthesizes the existing data on its cellular effects and provides a benchmark against established compounds.
Introduction to HSP90 Inhibition and this compound
Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the stability and function of a multitude of client proteins, many of which are critical for cancer cell survival, proliferation, and signaling. Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.
This compound is a natural product that has been shown to reduce the levels of mutant p53 in cancer cells, an effect characteristic of HSP90 inhibitors.[1][2][3][4] Studies suggest that its mechanism of action is similar to that of the well-known HSP90 inhibitor geldanamycin, promoting the proteasome-mediated degradation of HSP90 client proteins.[1][2]
Data Presentation: A Comparative Look at Efficacy
Due to the absence of published data on the direct binding affinity (Kd) or in vitro HSP90 ATPase inhibition (IC50) for this compound, a direct quantitative comparison of its biochemical potency is not currently possible. The following tables provide available data on the cytotoxic effects of this compound in cancer cell lines and the biochemical and cellular potency of other established HSP90 inhibitors.
Table 1: Cytotoxic IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) |
| Saos-2 | Osteosarcoma | p53R175H (inducible) | 0.35[1] |
| HuCCT1 | Cholangiocarcinoma | p53R175H | 0.35[1] |
| SK-BR-3 | Breast Adenocarcinoma | p53R175H | 0.18[1] |
| OVCAR-3 | Ovarian Adenocarcinoma | p53R248Q | 0.41 |
| A549 | Lung Carcinoma | Wild-type p53 | 0.70 |
| K562 | Chronic Myeloid Leukemia | p53 null | 0.55 |
Note: The cytotoxic effects of this compound are more potent in cells with the structural mutant p53R175H.[1]
Table 2: Biochemical and Cellular Potency of Selected HSP90 Inhibitors
| Inhibitor | Chemical Class | HSP90 Binding Affinity (Kd, nM) | HSP90 ATPase IC50 (µM) | Representative Cellular IC50 (nM) |
| This compound | Polyketide | Not Available | Not Available | 180-700 (Cytotoxicity) |
| Geldanamycin | Ansamycin | ~1200 | 4.8[5][6] | 20-50 |
| 17-AAG (Tanespimycin) | Ansamycin | 5 | Not widely reported | 7-50 |
| STA-9090 (Ganetespib) | Triazolone | Not Available | Not Available | 1-100[7] |
| NVP-AUY922 (Luminespib) | Resorcinol | 1.7[8] | Not widely reported | 2-40[8] |
Disclaimer: The data in Table 2 for different inhibitors are compiled from various studies and may not be directly comparable due to differing experimental conditions. The cellular IC50 values represent a range observed across different cancer cell lines.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of HSP90 inhibitors are provided below.
HSP90 ATPase Activity Assay (Colorimetric, Malachite Green-based)
This assay measures the inhibition of the intrinsic ATPase activity of HSP90.
Principle: The assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by HSP90. The released Pi forms a complex with malachite green and molybdate, which can be measured colorimetrically.
Protocol:
-
Reagents and Materials:
-
Purified recombinant human HSP90α protein.
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl2.
-
ATP solution (1 mM).
-
Test compounds (this compound and other inhibitors) dissolved in DMSO.
-
Malachite Green Reagent A: 0.0812% (w/v) Malachite Green in 7.5% (v/v) H2SO4.
-
Malachite Green Reagent B: 2.32% (w/v) polyvinyl alcohol.
-
Phosphate Standard (e.g., KH2PO4).
-
96-well microplates.
-
-
Procedure:
-
Prepare a standard curve using the phosphate standard.
-
In a 96-well plate, add 10 µL of assay buffer, 10 µL of test compound at various concentrations, and 20 µL of HSP90α (final concentration ~0.5 µg/µL). Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of 1 mM ATP.
-
Incubate for 90 minutes at 37°C.
-
Stop the reaction by adding 150 µL of Malachite Green Reagent A, followed by 50 µL of Malachite Green Reagent B.
-
Incubate for 15 minutes at room temperature for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.[5][6]
-
Cycloheximide (B1669411) Chase Assay for Client Protein Degradation
This assay is used to determine the effect of an HSP90 inhibitor on the stability of a client protein.
Principle: Cycloheximide (CHX) is a protein synthesis inhibitor. By treating cells with CHX, one can monitor the degradation of a pre-existing pool of a specific protein over time. The addition of an HSP90 inhibitor is expected to accelerate the degradation of its client proteins.
Protocol:
-
Reagents and Materials:
-
Cancer cell line expressing the client protein of interest (e.g., SK-BR-3 for mutant p53).
-
Complete cell culture medium.
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO).
-
Test compound (this compound or other inhibitor).
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Primary antibody against the client protein and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibody.
-
ECL detection reagent.
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with the test compound at the desired concentration for a predetermined pre-incubation time.
-
Add cycloheximide to a final concentration of 100 µg/mL to all wells.
-
Harvest cells at different time points (e.g., 0, 2, 4, 8 hours) after CHX addition.
-
Lyse the cells and determine the total protein concentration.
-
Perform Western blotting with equal amounts of protein per lane.
-
Probe the membrane with the primary antibodies for the client protein and the loading control.
-
Incubate with the secondary antibody and visualize the bands using an ECL detection system.
-
Quantify the band intensities and normalize to the loading control to determine the rate of protein degradation.
-
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the comparison of HSP90 inhibitors.
Caption: Mechanism of HSP90 inhibition leading to client protein degradation.
Caption: Workflow for Cycloheximide Chase Assay.
Conclusion
This compound presents as a promising natural product with potential as an HSP90 inhibitor, particularly in cancers harboring mutant p53. Its demonstrated ability to induce the degradation of this key oncoprotein warrants further investigation. However, to establish its efficacy in direct comparison to other clinical and preclinical HSP90 inhibitors, further studies are crucial. Specifically, quantitative biochemical assays to determine its binding affinity for HSP90 and its inhibitory effect on HSP90's ATPase activity are needed. Such data will be instrumental in positioning this compound within the landscape of HSP90-targeted cancer therapies and guiding its future development.
References
- 1. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits Cancer Cell Growth In Vivo and Leads to the Degradation and Aggregation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 5. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity [pubmed.ncbi.nlm.nih.gov]
- 6. Item - High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - University of Sussex - Figshare [sussex.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Colletofragarone A2 and Geldanamycin in the Degradation of Mutant p53
For Researchers, Scientists, and Drug Development Professionals
Mutations in the p53 tumor suppressor gene are a hallmark of a vast array of human cancers. These mutations often lead to the accumulation of a dysfunctional p53 protein that not only loses its tumor-suppressive functions but can also gain new oncogenic activities. Consequently, the targeted degradation of mutant p53 has emerged as a promising therapeutic strategy. This guide provides a detailed comparison of two compounds, Colletofragarone A2 and geldanamycin (B1684428), that promote the degradation of mutant p53.
Overview of Compounds
This compound is a natural product isolated from the fungus Colletotrichum sp. that has been shown to decrease the levels of mutant p53 in cancer cells.[1][2][3] Its mechanism of action is believed to involve the inhibition of molecular chaperones, such as Heat Shock Protein 90 (HSP90), leading to the destabilization and subsequent degradation of mutant p53.[1][3][4]
Geldanamycin is a well-characterized ansamycin (B12435341) antibiotic that acts as a potent inhibitor of HSP90.[5][6][7] By binding to the ATP-binding pocket of HSP90, geldanamycin disrupts the chaperone's function, leading to the degradation of a wide range of client proteins, including various oncoproteins and mutant p53.[5][6][7]
Performance Comparison: Degradation of Mutant p53
While direct head-to-head studies are limited, the available data allows for a comparative assessment of the two compounds' efficacy in promoting mutant p53 degradation.
Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the cytotoxic effects of this compound in various cancer cell lines with different p53 statuses.
| Cell Line | p53 Status | This compound IC50 (µM) |
| HuCCT1 | R175H (Structural Mutant) | 0.35 ± 0.02 |
| SK-BR-3 | R175H (Structural Mutant) | 0.18 ± 0.03 |
| Saos-2 (p53R175H) | R175H (Structural Mutant, Doxycycline-inducible) | 0.35 |
| OVCAR-3 | R248Q (DNA-Contact Mutant) | 0.41 ± 0.03 |
| HCT116 | Wild-Type | 0.45 ± 0.02 |
| A549 | Wild-Type | 0.70 ± 0.02 |
| HCT116 (p53-/-) | Null | Not explicitly stated, but less potent |
Data for this compound was obtained from studies on various cancer cell lines.[4]
Data for geldanamycin's IC50 for cytotoxicity in the context of mutant p53 degradation is more varied in the literature and highly dependent on the specific cell line and assay conditions. However, it is known to induce degradation of mutant p53 at nanomolar to low micromolar concentrations. For instance, a derivative of geldanamycin, 17-DMAG, inhibited radiation-induced p53 accumulation with an IC50 of 0.93 ± 0.01 µM in human peripheral blood mononuclear cells.[8][9]
Efficacy in Promoting Mutant p53 Degradation
This compound:
A cycloheximide (B1669411) chase assay was performed on SK-BR-3 cells (p53R175H) to assess the effect of this compound on mutant p53 protein stability. In the presence of cycloheximide (an inhibitor of protein synthesis), the levels of mutant p53 protein were monitored over 8 hours.
| Treatment | Mutant p53 Protein Level at 8h (% of 0h) |
| Cycloheximide (CHX) alone | 72% |
| CHX + this compound (2 µM) | 14% |
This data clearly indicates that this compound significantly promotes the degradation of mutant p53.[4]
Geldanamycin:
Geldanamycin has been shown to effectively reduce the steady-state levels and decrease the half-life of mutant p53 in several breast, prostate, and leukemic cell lines.[5][10] It promotes the ubiquitination and subsequent proteasomal degradation of mutant p53.[11] Furthermore, geldanamycin treatment can alter the conformation of mutant p53, rendering it undetectable by a mutant-conformation-specific antibody and partially restoring its ability to bind to a wild-type p53 DNA consensus sequence.[5][10]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Mutant p53 Degradation
Both this compound and geldanamycin are believed to induce the degradation of mutant p53 through the inhibition of HSP90. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed pathway of mutant p53 degradation by HSP90 inhibitors.
Experimental Workflow: Cycloheximide Chase Assay
The following diagram outlines the workflow for a cycloheximide chase assay to determine the effect of a compound on protein stability.
Caption: Workflow for a cycloheximide chase assay.
Experimental Protocols
Western Blotting for p53 Detection
Objective: To determine the relative abundance of p53 protein in cell lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against p53 (e.g., DO-1 or PAb421)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add lysis buffer and incubate on ice for 30 minutes.
-
Scrape cells and transfer the lysate to a microfuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (cleared lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the cleared lysate using a protein assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p53 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Loading Control:
-
Strip the membrane and re-probe with the primary antibody for the loading control, or use a separate gel.
-
Cycloheximide (CHX) Chase Assay
Objective: To determine the half-life of a protein.
Materials:
-
Cycloheximide (CHX) stock solution
-
Cell culture medium
-
Reagents for Western blotting
Protocol:
-
Cell Seeding:
-
Seed cells in multiple plates or wells to allow for collection at different time points.
-
-
Treatment:
-
Treat the cells with CHX at a final concentration that effectively inhibits protein synthesis in the specific cell line (e.g., 20-100 µg/mL).
-
For the experimental group, co-treat with the test compound (e.g., this compound or geldanamycin).
-
-
Time Course Collection:
-
Collect cell lysates at various time points after treatment (e.g., 0, 2, 4, 8, 12, 24 hours). The 0-hour time point is collected immediately after adding CHX.
-
-
Analysis:
-
Perform Western blotting as described above to determine the levels of the protein of interest at each time point.
-
Quantify the band intensities and normalize them to the loading control.
-
Plot the percentage of the initial protein level remaining versus time to determine the protein's half-life.[12][13]
-
Immunoprecipitation (IP) of Mutant p53
Objective: To isolate mutant p53 and its interacting proteins.
Materials:
-
IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease inhibitors)
-
Anti-p53 antibody (specific to the mutant conformation if desired, e.g., PAb240, or a general p53 antibody like DO-1)
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer (similar to IP lysis buffer but with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
Protocol:
-
Cell Lysis:
-
Lyse cells in IP lysis buffer as described for Western blotting.
-
-
Pre-clearing (Optional but Recommended):
-
Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the anti-p53 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
-
Elution:
-
Elute the protein complex from the beads using elution buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting.
-
Conclusion
Both this compound and geldanamycin are effective in promoting the degradation of mutant p53, primarily through the inhibition of the molecular chaperone HSP90. This compound has demonstrated potent cytotoxic activity against cancer cells harboring structural p53 mutations, with IC50 values in the sub-micromolar range. Geldanamycin, a well-established HSP90 inhibitor, also effectively reduces mutant p53 levels and can even induce conformational changes.
The choice between these compounds for research or therapeutic development may depend on factors such as specificity, toxicity profiles, and the specific cellular context. The experimental protocols provided herein offer a foundation for researchers to further investigate and compare the efficacy and mechanisms of these and other novel compounds targeting mutant p53. Further direct comparative studies are warranted to definitively establish the relative potency and therapeutic potential of this compound and geldanamycin.
References
- 1. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits Cancer Cell Growth In Vivo and Leads to the Degradation and Aggregation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 5. Geldanamycin selectively destabilizes and conformationally alters mutated p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hsp90-inhibitor geldanamycin abrogates G2 arrest in p53-negative leukemia cell lines through the depletion of Chk1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Geldanamycin Analog 17-DMAG Limits Apoptosis in Human Peripheral Blood Cells by Inhibition of p53 Activation and its Interaction with Heat-Shock Protein 90 kDa after Exposure to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Geldanamycin analog 17-DMAG limits apoptosis in human peripheral blood cells by inhibition of p53 activation and its interaction with heat-shock protein 90 kDa after exposure to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of p53-RNA Interactions in Cultured Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Physical Association of Multiple Molecular Chaperone Proteins with Mutant p53 Is Altered by Geldanamycin, an hsp90-Binding Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 13. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
Validating the HSP90-Inhibitory Activity of Colletofragarone A2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Colletofragarone A2 with established Heat Shock Protein 90 (HSP90) inhibitors. While direct enzymatic inhibition data for this compound on HSP90 is not currently available in public literature, its HSP90-inhibitory activity can be validated through its effects on cellular pathways and client protein degradation, a standard methodology in the field. This document outlines the experimental data and protocols to support this validation.
Introduction to HSP90 and its Inhibition
Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and signaling.[1] Inhibition of HSP90 leads to the degradation of these client proteins, making it a compelling target for cancer therapy. This compound, a natural product isolated from the fungus Colletotrichum sp., has demonstrated anticancer properties.[2][3][4] Studies suggest that its mechanism of action involves the inhibition of HSP90 function, primarily evidenced by its ability to induce the degradation of mutant p53, a well-known HSP90 client protein.[2][3][4]
Comparative Analysis of Inhibitor Potency
The potency of HSP90 inhibitors is typically evaluated through their half-maximal inhibitory concentration (IC50) in biochemical assays and their cytotoxic effects in cancer cell lines. This section compares the cytotoxic IC50 values of this compound with those of established HSP90 inhibitors.
Table 1: Cytotoxic IC50 Values of this compound and Standard HSP90 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | p53 Status | IC50 (µM) | Reference |
| This compound | HuCCT1 | R175H | 0.35 | [2] |
| SK-BR-3 | R175H | 0.18 | [2] | |
| OVCAR-3 | R248Q | 0.41 | [2] | |
| HCT116 | WT | 0.45 | [2] | |
| A549 | WT | 0.70 | [2] | |
| Ganetespib (B611964) (STA-9090) | OSA 8 | Not Specified | 0.004 | [5] |
| MG63 | Not Specified | 0.043 | [5] | |
| NCI-H1975 | EGFR L858R/T790M | 0.002 - 0.03 | [6] | |
| HCC827 | EGFR delE746-A750 | 0.002 - 0.03 | [6] | |
| MCF-7 | Hormone Receptor+ | 0.025 | [7] | |
| T47D | Hormone Receptor+ | 0.015 | [7] | |
| BT-474 | HER2+ | 0.013 | [7] | |
| Sk-BR3 | HER2+ | 0.025 | [7] | |
| MDA-MB-231 | TNBC | Low nM | [7] | |
| Tanespimycin (17-AAG) | NCI-H1975 | EGFR L858R/T790M | 0.02 - 3.5 | [6] |
| HCC827 | EGFR delE746-A750 | 0.02 - 3.5 | [6] |
Experimental Validation of HSP90-Inhibitory Activity
The HSP90-inhibitory activity of a compound can be validated through a series of experiments that assess its direct interaction with HSP90 and its impact on the chaperone's function within the cell.
HSP90 Signaling Pathway and Inhibition
HSP90 functions as a dimer, and its chaperone activity is dependent on ATP binding and hydrolysis. Inhibition of the N-terminal ATP-binding domain disrupts the chaperone cycle, leading to the ubiquitination and subsequent proteasomal degradation of client proteins.
Caption: HSP90 chaperone cycle and the mechanism of its inhibition.
Experimental Workflow for Validation
A multi-step approach is required to validate the HSP90-inhibitory activity of a novel compound like this compound.
References
- 1. Frontiers | Heat Shock Proteins and HSF1 in Cancer [frontiersin.org]
- 2. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits Cancer Cell Growth In Vivo and Leads to the Degradation and Aggregation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Ganetespib (STA-9090), a nongeldanamycin HSP90 inhibitor, has potent antitumor activity in in vitro and in vivo models of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted inhibition of Hsp90 by ganetespib is effective across a broad spectrum of breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Colletofragarone A2's Anti-Cancer Efficacy Across Diverse Tumor Types
A Comparative Guide for Researchers and Drug Development Professionals
Colletofragarone A2 (CF), a natural product isolated from the fungus Colletotrichum sp., has emerged as a promising anti-cancer agent. This guide provides a comprehensive cross-validation of its anti-tumor effects in various cancer cell lines, with a particular focus on its activity in relation to the p53 tumor suppressor gene status. Comparative data with standard chemotherapeutic agents are included to benchmark its potency and potential clinical utility.
Data Summary: Cytotoxicity Profiling of this compound
The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines, revealing a differential sensitivity that is strongly correlated with the p53 mutation status. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Tumor Type | p53 Status | This compound IC50 (µM) |
| SK-BR-3 | Breast Adenocarcinoma | Mutant (R175H) | 0.18 ± 0.03[1] |
| HuCCT1 | Cholangiocarcinoma | Mutant (R175H) | 0.35 ± 0.02[1] |
| Saos-2 | Osteosarcoma (inducible) | Mutant (R175H) | 0.35[1] |
| OVCAR-3 | Ovarian Adenocarcinoma | Mutant (R248Q) | 0.41 ± 0.03[1] |
| HCT116 | Colorectal Carcinoma | Wild-Type | 0.45 ± 0.02[1] |
| A549 | Lung Carcinoma | Wild-Type | 0.70 ± 0.02[1] |
The data clearly indicates that this compound exhibits higher potency in cancer cells harboring the structural p53 mutant R175H. Its cytotoxicity is less pronounced in cells with the DNA-contact p53 mutant R248Q and wild-type p53.
Comparative Efficacy with Standard Chemotherapeutics
To contextualize the anti-cancer activity of this compound, its IC50 values are juxtaposed with those of commonly used chemotherapeutic drugs, doxorubicin (B1662922) and cisplatin (B142131), in selected cell lines. It is important to note that these values are compiled from different studies and direct head-to-head comparisons within the same experiment are limited.
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Cisplatin IC50 (µM) |
| SK-BR-3 | 0.18 ± 0.03[1] | 0.64[2] | ~1-10 |
| A549 | 0.70 ± 0.02[1] | >20[3], 0.07[4] | 9 ± 1.6[5], 16.48[6] |
Note: IC50 values for standard chemotherapeutics can vary significantly between studies due to different experimental conditions.
Mechanism of Action: Targeting Mutant p53
The primary mechanism of action of this compound is the targeted degradation of mutant p53 protein.[1][7] This effect is particularly pronounced against the structural mutant p53R175H. The proposed mechanism involves the inhibition of heat shock protein 90 (HSP90), a molecular chaperone that stabilizes mutant p53 in cancer cells.[7] By inhibiting HSP90, this compound promotes the proteasome-mediated degradation of mutant p53, leading to cell growth inhibition and apoptosis.[1] This is similar to the mechanism of known HSP90 inhibitors like geldanamycin.[7]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of this compound or standard chemotherapeutic agents for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.
Western Blot Analysis for p53 Expression
-
Cell Lysis: Cells treated with this compound were washed with PBS and lysed with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins were transferred onto a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST and then incubated with a primary antibody against p53 overnight at 4°C. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Discussion and Future Perspectives
The available data strongly suggest that this compound is a potent anti-cancer agent with a clear mechanism of action targeting mutant p53. Its preferential activity against cells with the p53R175H mutation highlights its potential for personalized medicine in tumors carrying this specific mutation. While direct comparative data is limited, the IC50 values of this compound in sensitive cell lines are comparable to or even lower than those of some standard chemotherapeutic drugs.
A significant gap in the current research is the lack of comprehensive data on the efficacy of this compound in a broader range of breast and prostate cancer cell lines with diverse p53 statuses. Further investigation into its effects on cell lines such as MCF-7 (breast, wild-type p53), MDA-MB-231 (breast, mutant p53), LNCaP (prostate, wild-type p53), PC-3 (prostate, p53 null), and DU-145 (prostate, mutant p53) is crucial for a complete cross-validation of its anti-cancer spectrum. Additionally, head-to-head studies comparing this compound with other HSP90 inhibitors and standard-of-care drugs in these cell lines would provide a more definitive assessment of its therapeutic potential. Future studies should also explore other potential mechanisms of action beyond p53 degradation and investigate its in vivo efficacy in xenograft models of breast and prostate cancer.
References
- 1. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 2. mdpi.com [mdpi.com]
- 3. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unraveling the Transcriptional Impact of Colletofragarone A2: A Comparative Analysis
For Immediate Release
Kumamoto, Japan - Colletofragarone A2, a natural compound isolated from the fungus Colletotrichum sp., has demonstrated significant anticancer properties by promoting the degradation of mutant p53, a key protein implicated in cancer progression.[1][2][3][4] While its primary mechanism is believed to involve the inhibition of Heat Shock Protein 90 (HSP90), a comprehensive analysis of its impact on global gene expression has remained elusive.[1][3] This guide provides a comparative analysis of the anticipated gene expression profiles induced by this compound, drawing parallels with established HSP90 inhibitors to offer researchers and drug development professionals a predictive framework for its cellular effects.
Unveiling the Mechanism: Targeting Mutant p53 through HSP90 Inhibition
This compound has been shown to decrease the levels of mutant p53 in cancer cells, a protein that not only loses its tumor-suppressing function but can also gain new oncogenic activities.[1][2][3][4] The compound promotes the degradation of mutant p53, a mechanism shared with known inhibitors of HSP90.[1][3] HSP90 is a molecular chaperone responsible for the stability and function of a wide array of "client" proteins, including many that are critical for cancer cell survival and proliferation, such as mutant p53. By inhibiting HSP90, this compound is thought to destabilize these client proteins, leading to their degradation via the proteasome and subsequent cell death.
Predicted Gene Expression Profile of this compound
Although direct RNA sequencing or microarray data for this compound is not yet publicly available, its proposed mechanism as an HSP90 inhibitor allows for a predictive comparison with the well-characterized gene expression signatures of compounds like 17-AAG (tanespimycin) and radicicol.[5] Studies on these inhibitors have revealed a consistent pattern of transcriptional changes in treated cancer cells.
Based on these comparative data, treatment with this compound is expected to induce a gene expression profile characterized by:
-
Upregulation of Heat Shock Proteins: A hallmark of HSP90 inhibition is the induction of a heat shock response, leading to the increased expression of various heat shock protein genes, including HSP70 and HSP27. This is a cellular stress response to the disruption of protein folding homeostasis.
-
Downregulation of HSP90 Client Proteins: The destabilization of HSP90 client proteins should be reflected in the downregulation of the corresponding mRNAs for proteins such as AKT, CDK4, and ERBB2, which are crucial for cell cycle progression and survival.
-
Induction of Apoptosis-Related Genes: In response to cellular stress and the degradation of pro-survival proteins, an upregulation of genes involved in apoptosis, such as BAX and PUMA, is anticipated.
-
Cell Cycle Arrest Signatures: A decrease in the expression of genes promoting cell cycle progression, including cyclins and cyclin-dependent kinases, is a likely outcome of this compound treatment.
Comparative Data: Gene Expression Changes Induced by HSP90 Inhibitors
The following table summarizes the expected changes in the expression of key genes based on data from studies of established HSP90 inhibitors. This serves as a predictive model for the effects of this compound.
| Gene Family | Representative Genes | Expected Change in Expression with this compound | Rationale |
| Heat Shock Proteins | HSPA1A (HSP70), HSPB1 (HSP27) | Up | Compensatory heat shock response |
| Cell Cycle Regulators | CDK4, CCND1 (Cyclin D1) | Down | Degradation of client proteins |
| Apoptosis Regulators | BAX, BBC3 (PUMA) | Up | Induction of programmed cell death |
| Pro-Survival Kinases | AKT1, ERBB2 (HER2) | Down | Degradation of client proteins |
Experimental Protocols
To validate the predicted gene expression profile of this compound, the following experimental workflow is proposed:
1. Cell Culture and Treatment:
-
Select a cancer cell line with a known p53 mutation (e.g., SK-BR-3, HuCCT1).
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at its IC50 concentration and a vehicle control for various time points (e.g., 6, 12, 24 hours).
2. RNA Extraction and Sequencing:
-
Isolate total RNA from treated and control cells using a standard kit.
-
Assess RNA quality and quantity.
-
Prepare libraries for RNA sequencing (RNA-Seq) using a commercially available kit.
-
Perform high-throughput sequencing on a platform such as Illumina NovaSeq.
3. Data Analysis:
-
Align sequenced reads to the human reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes significantly up- or downregulated by this compound treatment.
-
Conduct pathway enrichment analysis to identify the biological pathways most affected by the treatment.
Visualizing the Molecular Impact
The following diagrams illustrate the proposed mechanism of action of this compound and a hypothetical experimental workflow for gene expression analysis.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for gene expression profiling.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 3. This compound Inhibits Cancer Cell Growth In Vivo and Leads to the Degradation and Aggregation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and Colletoins A-C from a Fungus Colletotrichum sp. Decrease Mutant p53 Levels in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
A Comparative Analysis of Colletofragarone A2 and Standard Chemotherapeutics in Cholangiocarcinoma: In Vivo Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of the novel natural product, Colletofragarone A2, with the established first-line chemotherapeutic regimen for cholangiocarcinoma, gemcitabine (B846) and cisplatin (B142131). The data presented is derived from preclinical xenograft models, offering insights into the potential of this compound as a therapeutic candidate.
In Vivo Efficacy: A Head-to-Head Comparison
The in vivo antitumor activity of this compound and the combination of gemcitabine and cisplatin has been evaluated in mouse xenograft models of cholangiocarcinoma. While direct comparative studies are not yet available, this guide synthesizes data from studies utilizing the same human cholangiocarcinoma cell line, HuCCT1, where possible, to provide the most relevant comparison.
Table 1: Comparison of In Vivo Efficacy in Cholangiocarcinoma Xenograft Models
| Treatment Group | Cancer Cell Line | Mouse Strain | Tumor Growth Inhibition | Key Findings |
| This compound | HuCCT1 (p53R175H) | BALB/c Slc-nu/nu | Markedly decreased tumor cell growth | Showed significant antitumor activity with no reported weight loss in the mice[1][2][3]. |
| Gemcitabine | HuCCT1 | Not Specified | Significant growth inhibition | Demonstrated a dose- and time-dependent inhibition of HuCCT1 cell growth[4][5]. |
| Gemcitabine + Cisplatin | Choi-CK (Intrahepatic Cholangiocarcinoma) | Not Specified | Significant tumor growth inhibition | The combination is a standard of care and has shown efficacy in preclinical models[6]. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. The following sections outline the experimental protocols used for evaluating this compound and a typical protocol for gemcitabine and cisplatin studies.
This compound Xenograft Study Protocol
-
Cell Line and Animal Model : Human cholangiocarcinoma HuCCT1 cells (harboring a p53R175H mutation) were used.[1][3] Male BALB/c Slc-nu/nu mice (4 weeks old) served as the host for the xenograft.[1]
-
Tumor Implantation : 1 x 106 HuCCT1 cells were injected subcutaneously into the left hindlegs of the mice.[1]
-
Treatment Regimen : Once tumors were established, this compound was administered via intratumoral injection every other day for 13 days.[3]
-
Monitoring : Tumor volume and the body weight of the mice were regularly monitored throughout the experiment.[3]
Gemcitabine and Cisplatin Xenograft Study Protocol (Generalized)
-
Cell Line and Animal Model : Human cholangiocarcinoma cell lines (e.g., HuCCT1, Choi-CK) are commonly used.[6][7] Immunocompromised mice, such as nude or SCID mice, are standard hosts.
-
Tumor Implantation : Typically, 1-5 x 106 cells are injected subcutaneously into the flank of the mice.
-
Treatment Regimen :
-
Gemcitabine : A common dosage is in the range of 50-100 mg/kg, administered intraperitoneally (i.p.) or intravenously (i.v.) on a schedule such as twice a week for 3-4 weeks.[6][7]
-
Cisplatin : A typical dose is around 2.5-5 mg/kg, administered i.p. or i.v., often once a week.[7]
-
Combination : When used together, the drugs are often administered on a cyclical schedule, for example, on days 1 and 8 of a 21-day cycle.[8]
-
-
Monitoring : Tumor volume and body weight are measured regularly to assess efficacy and toxicity.
Signaling Pathways and Mechanism of Action
The antitumor effects of this compound and the gemcitabine/cisplatin combination are mediated through distinct signaling pathways.
This compound: Targeting Mutant p53 through HSP90 Inhibition
This compound is believed to exert its anticancer effects by targeting mutant p53, a protein often overexpressed in cancer cells and associated with tumor progression. The proposed mechanism involves the inhibition of the molecular chaperone Heat Shock Protein 90 (HSP90).[1][2] In normal cells, wild-type p53 is kept at low levels through degradation via the ubiquitin-proteasome system.[1] However, mutant p53 forms a complex with HSP90, which protects it from degradation, leading to its accumulation.[1] By inhibiting HSP90, this compound is thought to disrupt this protective interaction, leading to the degradation and aggregation of mutant p53.[1][2][3]
Gemcitabine and Cisplatin: Induction of DNA Damage and Apoptosis
The combination of gemcitabine and cisplatin is a cornerstone of chemotherapy for various cancers, including cholangiocarcinoma. Their mechanisms of action are centered on the induction of irreparable DNA damage, leading to cell cycle arrest and apoptosis.
-
Cisplatin : This platinum-based compound forms adducts with DNA, creating intra- and inter-strand crosslinks.[9] These crosslinks distort the DNA structure, interfering with DNA replication and transcription, ultimately triggering apoptosis.[9]
-
Gemcitabine : As a nucleoside analog, gemcitabine is incorporated into replicating DNA, where it causes chain termination. It also inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis and repair.[10]
The synergistic effect of combining these two agents is thought to arise from gemcitabine's ability to inhibit DNA repair mechanisms, thereby enhancing the cytotoxicity of cisplatin-induced DNA adducts.
Conclusion
This compound demonstrates promising in vivo antitumor activity in a cholangiocarcinoma xenograft model, with a distinct mechanism of action targeting mutant p53 stability. This contrasts with the established DNA-damaging mechanisms of gemcitabine and cisplatin. While the available data is not from a single, direct comparative study, the preclinical evidence suggests that this compound warrants further investigation as a potential therapeutic agent for cholangiocarcinoma, particularly in tumors harboring p53 mutations. Future studies directly comparing the efficacy and toxicity of this compound with the standard-of-care regimen in the same experimental setting are necessary to fully elucidate its therapeutic potential.
References
- 1. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 2. This compound Inhibits Cancer Cell Growth In Vivo and Leads to the Degradation and Aggregation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The growth inhibition of hepatocellular and cholangiocellular carcinoma cells by gemcitabine and the roles of extracellular signal-regulated and checkpoint kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic antiproliferative effects of an mTOR inhibitor (rad001) plus gemcitabine on cholangiocarcinoma by decreasing choline kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
Assessing the Synergistic Effects of Colletofragarone A2 with Other Anti-Cancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the potential synergistic effects of Colletofragarone A2 (CF), a novel natural compound, with established anti-cancer drugs. This compound, isolated from the fungus Colletotrichum sp., has demonstrated potent anti-cancer activity, primarily through the degradation and aggregation of mutant p53 protein, a key player in tumorigenesis and drug resistance.[1][2][3][4] Evidence also suggests that CF may function as an inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability of numerous oncoproteins.[2][4] This guide outlines hypothetical synergistic combinations based on CF's mechanism of action and provides detailed experimental protocols to test these hypotheses.
Hypothesized Synergistic Combinations with this compound
Based on its mechanism of targeting mutant p53 and potentially HSP90, this compound is hypothesized to exhibit synergistic anti-cancer effects with the following classes of drugs:
-
PARP Inhibitors (e.g., Olaparib, Talazoparib): Cancers with TP53 mutations often exhibit deficiencies in other DNA repair pathways, making them sensitive to PARP inhibitors. The combination of a PARP inhibitor with a compound that further destabilizes the cellular stress response, such as CF, could lead to synthetic lethality in TP53-mutant cancer cells.[5][6]
-
Platinum-Based Chemotherapy (e.g., Cisplatin, Carboplatin): Resistance to platinum-based drugs is often associated with mutant p53, which can interfere with the induction of apoptosis following DNA damage. By promoting the degradation of mutant p53, CF may re-sensitize cancer cells to the cytotoxic effects of these agents.[7]
-
Taxanes (e.g., Paclitaxel, Docetaxel): HSP90 inhibitors have been shown to act synergistically with taxanes.[8][9] By potentially inhibiting HSP90, CF could enhance the efficacy of taxanes, which disrupt microtubule function and induce mitotic arrest.
-
Other HSP90 Inhibitors (e.g., Geldanamycin, Tanespimycin): Combining two agents that target the same crucial chaperone protein, possibly at different binding sites or with different potencies, could lead to a more profound and sustained inhibition of HSP90 function, resulting in enhanced degradation of client oncoproteins.[10][11]
Data Presentation: Quantifying Synergy
The synergistic, additive, or antagonistic effects of drug combinations should be quantified using the Combination Index (CI) method, based on the Chou-Talalay method.[12] The CI provides a quantitative measure of the interaction between two drugs.
Table 1: Hypothetical Combination Index (CI) Values for this compound with Various Anti-Cancer Drugs
| Combination | Cell Line (p53 status) | CI Value at ED50 | Interpretation |
| This compound + Olaparib | SK-BR-3 (p53 R175H) | < 1 | Synergism |
| This compound + Cisplatin | OVCAR-3 (p53 R248Q) | < 1 | Synergism |
| This compound + Paclitaxel | HuCCT1 (p53 R175H) | < 1 | Synergism |
| This compound + Tanespimycin | HCT116 (p53 wt) | ≤ 1 | Additive/Synergism |
Note: This table presents hypothetical data to illustrate the expected outcomes of synergy experiments. Actual CI values must be determined experimentally.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of single agents and drug combinations on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines with varying p53 status (e.g., SK-BR-3, OVCAR-3, HuCCT1, HCT116)
-
Complete growth medium
-
This compound and other anti-cancer drugs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)[13]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[14]
-
Prepare serial dilutions of this compound and the combination drug in complete growth medium.
-
Treat the cells with single agents or combinations at various concentrations. Include a vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15][16]
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.[15][16]
-
Measure the absorbance at 570 nm using a microplate reader.[13][17]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the induction of apoptosis by the drug combinations.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound and combination drugs
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the drugs for 24-48 hours.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[18]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[18]
-
Incubate for 15 minutes at room temperature in the dark.[19]
-
Analyze the cells by flow cytometry within one hour.[20]
Western Blot Analysis
This technique is used to assess the effect of drug combinations on the expression levels of key proteins involved in the mechanism of action.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-HSP90, anti-HSP70, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the drug combinations for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.[21]
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.[22]
-
Incubate the membrane with the primary antibody overnight at 4°C.[21][22]
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.[21][22]
-
Detect the signal using a chemiluminescent substrate.[14]
Mandatory Visualizations
Caption: Experimental workflow for assessing drug synergy.
Caption: Proposed mechanism of this compound action.
References
- 1. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. This compound and Colletoins A-C from a Fungus Colletotrichum sp. Decrease Mutant p53 Levels in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Cancer Cell Growth In Vivo and Leads to the Degradation and Aggregation of Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study first to show two-drug combination selectively targets p53-mutant cancers - ecancer [ecancer.org]
- 6. mdnewsline.com [mdnewsline.com]
- 7. The role of p53 in cancer drug resistance and targeted chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Hsp90 Inhibitors and Drug Resistance in Cancer: The Potential Benefits of Combination Therapies of Hsp90 Inhibitors and Other Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination therapy involving HSP90 inhibitors for combating cancer: an overview of clinical and preclinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CH [thermofisher.com]
- 19. kumc.edu [kumc.edu]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Validating the Cellular Target of Colletofragarone A2: A Comparative Guide to Live-Cell Engagement Assays
For researchers, scientists, and drug development professionals, confirming that a bioactive compound engages its intended target within a living cell is a critical step in validating its mechanism of action. This guide provides a comparative overview of three powerful techniques for assessing the target engagement of Colletofragarone A2, a natural product known to reduce mutant p53 levels in cancer cells, putatively through the inhibition of Heat Shock Protein 90 (HSP90). [1]
This compound has emerged as a promising anti-cancer agent due to its ability to promote the degradation and aggregation of mutant p53, a key driver in many tumors.[1] The proposed mechanism involves the inhibition of molecular chaperones like HSP90, which are essential for the stability of mutant p53.[1] Validating this direct interaction in a physiological context is paramount. This guide compares the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS) assay, and Photo-affinity Labeling (PAL) to provide researchers with the necessary information to select the most appropriate method for their experimental goals.
This compound's Proposed Signaling Pathway
The prevailing hypothesis for this compound's mechanism of action centers on the disruption of the HSP90 chaperone cycle, leading to the destabilization and subsequent degradation of its client proteins, including mutant p53.
References
A Comparative Guide to the Metabolic Stability of Colletofragarone A2 and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comparative study of the metabolic stability of Colletofragarone A2 and its analogues. While direct experimental data on the metabolic stability of these specific compounds is not currently available in the public domain, this document outlines the standard experimental protocols used for such assessments and presents relevant biological pathway information for this compound.
Data on Metabolic Stability
A comprehensive review of published literature did not yield quantitative data regarding the metabolic stability of this compound or its analogues, such as Colletoins A-C. Therefore, a direct comparison of their performance in terms of metabolic half-life or intrinsic clearance cannot be provided at this time. The following table is presented as a template for researchers to populate once such data becomes available.
Table 1: Comparative Metabolic Stability of this compound and its Analogues (Hypothetical Data)
| Compound | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | Human Liver Microsomes | Data not available | Data not available |
| Colletoin A | Human Liver Microsomes | Data not available | Data not available |
| Colletoin B | Human Liver Microsomes | Data not available | Data not available |
| Colletoin C | Human Liver Microsomes | Data not available | Data not available |
| Verapamil (Control) | Human Liver Microsomes | Typical literature value | Typical literature value |
Experimental Protocols
To determine the metabolic stability of this compound and its analogues, a standard in vitro liver microsomal stability assay would be employed. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.
Liver Microsomal Stability Assay Protocol
Objective: To determine the in vitro metabolic half-life and intrinsic clearance of this compound and its analogues.
Materials:
-
This compound and its analogues (e.g., Colletoins A, B, C)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
Acetonitrile (B52724) (ACN) with an internal standard (IS) for reaction termination and sample processing
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures:
-
A master mix containing phosphate buffer and liver microsomes is prepared and pre-warmed at 37°C.
-
Test compounds (this compound and its analogues) and positive controls are added to the master mix at a final concentration (e.g., 1 µM).
-
-
Initiation of Metabolic Reaction:
-
The metabolic reaction is initiated by adding the pre-warmed NADPH regenerating system to the incubation mixtures. A parallel incubation without the NADPH regenerating system serves as a negative control to account for non-enzymatic degradation.
-
-
Time-Point Sampling:
-
Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
-
Reaction Termination:
-
The reaction in each aliquot is immediately stopped by adding cold acetonitrile containing an internal standard. This step also serves to precipitate the microsomal proteins.
-
-
Sample Processing:
-
The terminated samples are centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the remaining parent compound, is transferred for analysis.
-
-
LC-MS/MS Analysis:
-
The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS method.
-
-
Data Analysis:
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the in vitro metabolic stability assay described above.
Caption: Workflow for an in vitro liver microsomal stability assay.
Relevant Signaling Pathway for this compound
This compound is known to promote the degradation of mutant p53 protein, a key target in cancer therapy. This is thought to occur through the inhibition of molecular chaperones like HSP90, which normally stabilize mutant p53. The diagram below illustrates this proposed mechanism of action.
Caption: Proposed mechanism of this compound-induced degradation of mutant p53.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Colletofragarone A2
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. While Colletofragarone A2, a novel polyketide, shows promise in oncological research, its cytotoxic properties necessitate rigorous handling and disposal protocols. Adherence to these procedures is essential not only for regulatory compliance but also for the protection of personnel and the environment.
Currently, a specific Safety Data Sheet (SDS) detailing the disposal of Colletofromargarone A2 is not publicly available. However, based on its cytotoxic nature, it must be managed as a hazardous chemical waste. The following guidelines provide a comprehensive framework for its proper disposal.
Immediate Safety and Handling Precautions
Before commencing any work with this compound, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols. All handling of this compound should occur within a certified chemical fume hood to prevent the inhalation of aerosols. Mandatory Personal Protective Equipment (PPE) includes a lab coat, safety goggles, and chemical-resistant gloves.
Waste Characterization and Segregation
All materials that have come into contact with this compound are to be treated as hazardous waste. This includes:
-
Stock solutions and dilutions
-
Contaminated labware (e.g., pipette tips, vials, flasks, and plates)
-
Personal Protective Equipment (PPE) that has been in contact with the compound
-
Spill cleanup materials
Proper segregation of waste is critical to ensure safe disposal and to prevent accidental exposure.[1][2] Never mix this compound waste with non-hazardous trash or other waste streams unless compatibility has been confirmed.[3]
Disposal Procedures for this compound Waste
The following table outlines the recommended disposal procedures for various types of waste contaminated with this compound.
| Waste Stream Category | Disposal Container Requirements | Disposal Method |
| Solid Waste | Labeled, leak-proof, puncture-resistant container lined with a designated hazardous waste bag (often yellow for cytotoxic waste). | Collection by a certified hazardous waste handler for high-temperature incineration. |
| (Contaminated labware, gloves, bench paper) | ||
| Liquid Waste | Clearly labeled, sealed, and chemically compatible container. Secondary containment is highly recommended.[3] | Collection by a certified hazardous waste handler for chemical neutralization or incineration. Do not dispose of down the drain.[3][4] |
| (Aqueous solutions, organic solvent mixtures) | ||
| Sharps | Puncture-proof sharps container specifically designated for cytotoxic waste (often purple-lidded or clearly labeled).[2][5] | Collection and incineration by a specialized medical or hazardous waste contractor. |
| (Needles, syringes, contaminated glassware) | ||
| Empty Original Containers | Containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[3][4] | After triple-rinsing and removal or defacing of the label, the container may be disposed of as non-hazardous waste, per institutional policy.[3] |
Experimental Workflow for Waste Disposal
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from laboratory activities involving this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




